CRANAD-28
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H23BF2N4O2 |
|---|---|
Peso molecular |
484.3 g/mol |
Nombre IUPAC |
4-[2-[2,2-difluoro-6-[2-(5-methyl-1-phenylpyrazol-1-ium-4-ylidene)ethylidene]-1,3-dioxa-2-boranuidacyclohex-4-en-4-yl]ethenyl]-5-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C27H23BF2N4O2/c1-20-22(18-31-33(20)24-9-5-3-6-10-24)13-15-26-17-27(36-28(29,30)35-26)16-14-23-19-32-34(21(23)2)25-11-7-4-8-12-25/h3-19H,1-2H3 |
Clave InChI |
DDFFGVTUEQJYQK-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
CRANAD-28: A Technical Guide to a Curcumin-Derived Fluorescent Probe for Amyloid-Beta Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CRANAD-28, a robust fluorescent probe for the detection and visualization of amyloid-beta (Aβ) species. This compound, a difluoroboron curcumin (B1669340) analogue, offers significant advantages for researchers in the field of Alzheimer's disease and other amyloid-related neurodegenerative disorders.[1][2][3] Its utility in both in vitro and in vivo applications, coupled with its favorable photophysical properties, makes it a powerful tool for studying amyloid pathology.[1][2] This guide details the core properties of this compound, provides structured quantitative data, and outlines key experimental protocols to facilitate its effective implementation in a research setting.
Core Properties and Mechanism of Action
This compound is a small molecule probe derived from a curcumin scaffold.[1][2] This structural design confers the ability to penetrate the blood-brain barrier (BBB), a critical feature for in vivo imaging of cerebral Aβ plaques.[4][5][6] The probe exhibits bright fluorescence and binds to various forms of Aβ, including monomers, oligomers, and insoluble plaques.[1][2][4] Upon binding to Aβ aggregates, this compound's fluorescence properties are modulated, allowing for the specific detection of these pathological hallmarks of Alzheimer's disease. Notably, it has been shown to provide distinct spectral signatures for Aβ in the core and periphery of plaques.[1][2][7] Beyond its imaging capabilities, this compound has also demonstrated a bifunctional role by inhibiting the crosslinking of Aβ induced by copper or natural conditions.[4][5][6]
Quantitative Data Presentation
The following tables summarize the key quantitative properties of this compound, providing a clear comparison with other relevant parameters.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Peak (in PBS) | 498 nm | [1][4] |
| Emission Peak (in PBS) | 578 nm | [1][4] |
| Quantum Yield (in PBS) | > 0.32 | [1][4] |
| Quantum Yield (in Ethanol) | > 1.0 | [4] |
| Stokes Shift | 80 nm | [4] |
Table 2: Binding Affinities (Kd) of this compound for Various Aβ Species
| Aβ Species | Kd Value (nM) | Reference |
| Aβ40 Monomers | 68.8 nM | [4] |
| Aβ42 Monomers | 159.7 nM | [4] |
| Aβ42 Dimers | 162.9 nM | [4] |
| Aβ42 Oligomers | 85.7 nM | [4] |
| Aβ40 Aggregates | 52.4 nM | [4] |
Table 3: Comparative Analysis of this compound and Thioflavin S for Aβ Plaque Staining
| Parameter | This compound | Thioflavin S | Reference |
| Signal-to-Noise Ratio (SNR) | 5.54 | 4.27 | [1] |
| Average Labeled Plaque Diameter | 18 µm | 14 µm | [1] |
| Correlation with 3D6 Antibody Staining (R²) | 0.90 | 0.69 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protocol 1: Ex Vivo Histological Staining of Aβ Plaques in Brain Tissue
This protocol outlines the procedure for staining Aβ plaques in fixed brain sections from transgenic mouse models of Alzheimer's disease.
Materials:
-
20 µm thick brain sections from APP/PS1 transgenic mice
-
This compound staining solution (concentration to be optimized, e.g., matched to Thioflavin S)
-
Thioflavin S staining solution (e.g., 100 µM)
-
3D6 antibody (for control staining)
-
IBA-1 antibody (for microglia co-staining)
-
Appropriate secondary antibodies
-
Phosphate-buffered saline (PBS)
-
Formalin (4%) for fixation
-
Sucrose (B13894) solution (30% in PBS) for cryoprotection
-
Optimal Cutting Temperature (OCT) compound
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Sacrifice a transgenic mouse (e.g., 24-month-old APP/PS1) and extract the brain.[1]
-
Fix the brain in 4% formalin for 48 hours.[1]
-
Wash the brain with PBS 3-4 times.[1]
-
Cryoprotect the brain by soaking in 30% sucrose in PBS at 4°C until it sinks.[1]
-
Embed the brain in OCT compound and freeze.[1]
-
Cut 20 µm thick sections using a cryostat.[1]
-
-
Staining:
-
Incubate the brain sections with the this compound staining solution. For comparison, stain adjacent sections with Thioflavin S.
-
For co-staining with antibodies, first incubate with this compound, followed by incubation with the primary antibody (e.g., IBA-1 at 1:500 dilution).[1]
-
Wash the sections and then incubate with the corresponding secondary antibody (e.g., at 1:1000 dilution).[1]
-
-
Imaging:
-
Mount the stained sections with a suitable mounting medium.
-
Image the sections using a fluorescence microscope with appropriate filter sets (e.g., blue filter for this compound).[1]
-
For spectral analysis, a confocal microscope can be used to differentiate the spectral signatures from the core and periphery of the plaques.[1]
-
Data Analysis:
-
Image analysis software such as ImageJ can be used to quantify plaque brightness, size, and number.[1]
-
The signal-to-noise ratio can be calculated to quantify the brightness of the stained plaques.[1]
Protocol 2: In Vivo Two-Photon Microscopy of Aβ Plaques in Living Mice
This protocol describes the procedure for imaging Aβ plaques in the brain of a living transgenic mouse using two-photon microscopy after intravenous injection of this compound.
Materials:
-
APP/PS1 transgenic mouse
-
This compound solution for injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for creating a thinned-skull cranial window
-
Two-photon microscope
-
Texas-red dextran (B179266) (for vessel labeling)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse.
-
Surgically create a thinned-skull cranial window over the region of interest to allow for optical access to the brain.
-
-
Probe Administration:
-
Administer this compound via intravenous (i.v.) injection.
-
For visualization of blood vessels, co-inject with Texas-red dextran.[8]
-
-
Imaging:
-
Position the mouse under the two-photon microscope.
-
Acquire images at various time points post-injection (e.g., 15 minutes) to observe the labeling of Aβ plaques and cerebral amyloid angiopathy (CAA).[8]
-
Data Analysis:
-
Analyze the acquired images to identify and characterize Aβ plaques and CAA.
-
The large Stokes shift of this compound is advantageous for two-photon imaging, providing better emission penetration.[4]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 6. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
discovery and synthesis of CRANAD-28 compound
An In-depth Technical Guide to the Discovery and Synthesis of CRANAD-28
Introduction
This compound is a highly fluorescent, small-molecule compound developed for the visualization of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD).[1][2] Derived from a curcumin (B1669340) scaffold, this difluoroboron curcumin analogue has demonstrated significant advantages for both ex vivo and in vivo imaging, including high brightness, the ability to penetrate the blood-brain barrier (BBB), and low toxicity.[1][3] Its unique properties not only make it a superior tool for Aβ plaque labeling but also suggest a "theranostic" potential by inhibiting Aβ aggregation.[3][4][5][6] This guide provides a comprehensive overview of the design, synthesis, and application of this compound for researchers and professionals in the field of neurodegenerative disease and drug development.
Discovery and Design Rationale
The development of this compound was motivated by the need for robust imaging agents that can effectively track the progression of Aβ pathology in living organisms. While curcumin, a natural compound, is known to bind to Aβ fibrils, its use in imaging is limited by poor fluorescence properties. The design of this compound incorporated several strategic modifications to the curcumin backbone to enhance its imaging capabilities and introduce therapeutic functions.
The core design strategy involved:
-
Incorporation of a Difluoroboron Moiety: Replacing the β-diketone part of curcumin with a difluoroboron (BF2) complex. This modification is known to create Bodipy dyes, which typically exhibit improved photophysical properties, including a red-shift in emission spectra and higher quantum yields.[7]
-
Introduction of a Pyrazole (B372694) Ring: The inclusion of a pyrazole ring was hypothesized to serve a dual purpose. Firstly, it could help reduce non-radiative decay, thereby increasing the quantum yield.[6] Secondly, and more critically, the pyrazole moiety has the capacity to coordinate with copper ions. Since copper is implicated in the crosslinking of Aβ peptides, it was reasoned that this compound could compete with Aβ for copper binding, thus inhibiting aggregation.[3][6]
This bifunctional design approach aimed to create a single molecule that could serve as both a high-contrast imaging probe and a potential inhibitor of Aβ pathology.[3][4]
Synthesis of this compound
This compound is synthesized following previously published procedures.[1][3] The synthesis involves a multi-step process starting from commercially available chemicals. A generalized synthetic route is depicted below, illustrating the key chemical transformations required to construct the final difluoroboron curcumin analogue.
Physicochemical and Fluorescence Properties
This compound exhibits robust fluorescence and favorable binding characteristics, making it a powerful tool for Aβ detection. Its key properties are summarized below.
| Property | Value | Reference |
| Excitation Wavelength (PBS) | 498 nm | [1][3][8] |
| Emission Wavelength (PBS) | 578 nm | [1][3][8] |
| Stokes Shift | 80 nm | [3] |
| Quantum Yield (PBS) | > 0.32 | [1] |
| Signal-to-Noise Ratio (SNR) | 5.54 (vs. 4.27 for Thioflavin S) | [1] |
| Binding Affinity (Kd) Aβ40 monomers | 68.8 nM | [3] |
| Binding Affinity (Kd) Aβ42 monomers | 159.7 nM | [3] |
| Binding Affinity (Kd) Aβ42 dimers | 162.9 nM | [3] |
| Binding Affinity (Kd) Aβ42 oligomers | 85.7 nM | [3] |
| Binding Affinity (Kd) Aβ40 aggregates | 52.4 nM | [3] |
Mechanism of Action and Application
Binding to Aβ Species and Plaque Visualization
This compound effectively binds to various forms of Aβ, including monomers, dimers, and oligomers, as well as insoluble aggregates found in plaques.[1][3] This broad-spectrum binding allows for comprehensive labeling of Aβ pathology. A notable feature of this compound is its ability to emit distinct spectral signatures when bound to Aβ in the core versus the periphery of a plaque. This suggests that the probe can differentiate between the more densely aggregated Aβ in the core and the less aggregated species in the periphery, which could provide insights into plaque dynamics and toxicity.[1][2][9]
Theranostic Potential: Inhibition of Aβ Crosslinking
Beyond its imaging capabilities, this compound was designed to have a therapeutic effect. The presence of copper ions is known to promote the crosslinking of Aβ peptides, a key step in plaque formation. The pyrazole ring within this compound can chelate copper, thereby competing with the histidine residues (H13 and H14) of Aβ that are crucial for this process.[3] Experiments have shown that treatment with this compound significantly reduces Aβ crosslinking, leaving more Aβ in its monomeric state.[3]
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 3. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 6. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta - 复旦大学脑科学转化研究院 [theyuanlab.net]
- 7. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
- 9. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to CRANAD-28 Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28, a fluorescent probe derived from a curcumin (B1669340) analogue, has emerged as a significant tool in Alzheimer's disease research for the in vivo imaging of amyloid-beta (Aβ) plaques.[1][2] A critical characteristic that underpins its utility is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. This guide provides an in-depth technical overview of the BBB permeability of this compound, consolidating available data and experimental methodologies.
Core Attributes of this compound
This compound is a difluoroboron curcumin analogue characterized by its high fluorescence quantum yield and low toxicity.[1] These properties, combined with its ability to penetrate the BBB, make it a potent agent for real-time visualization of Aβ plaques in living organisms.[1]
In Vivo Blood-Brain Barrier Permeability Studies
The primary evidence for this compound's BBB permeability comes from in vivo studies in mouse models of Alzheimer's disease. Two-photon microscopy has been the principal technique used to visualize and quantify the influx of this compound into the brain parenchyma.
Quantitative Data
| Parameter | Observation | Animal Model | Reference |
| Time to Peak Brain Concentration | ~5 minutes post-intravenous injection | Wild-type mouse | [3] |
| Brain Washout | Slow washout following peak concentration | Wild-type mouse | [3] |
Table 1: In Vivo Pharmacokinetic Observations of this compound in the Brain
Experimental Protocol: In Vivo Two-Photon Microscopy
The following is a generalized protocol based on the methodologies described in the foundational studies of this compound.
Objective: To visualize and quantify the penetration of this compound across the blood-brain barrier in a live mouse model.
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Texas Red-dextran (70,000 MW) for blood vessel visualization
-
Saline solution
-
APP/PS1 transgenic mice or wild-type mice
-
Two-photon microscope with appropriate excitation and emission filters
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain anesthesia throughout the procedure.
-
Surgical Preparation: Perform a craniotomy or thinned-skull window preparation over the region of interest in the brain to provide optical access.
-
Vascular Labeling: Intravenously inject Texas Red-dextran to label the blood vessels, allowing for clear visualization of the vasculature in relation to the brain parenchyma.
-
Baseline Imaging: Acquire baseline two-photon images of the brain region of interest before the injection of this compound.
-
This compound Administration: Administer this compound via intravenous injection. A typical dosage is not explicitly stated in the primary literature, but related compounds have been used at doses of 5.0 mg/kg.
-
Time-Lapse Imaging: Immediately following injection, begin time-lapse imaging of the same brain region to monitor the influx and distribution of this compound.
-
Image Analysis and Quantification:
-
Select regions of interest (ROIs) within the brain parenchyma and within blood vessels.
-
Measure the fluorescence intensity of this compound in these ROIs over time.
-
Normalize the parenchymal fluorescence intensity to the initial vascular fluorescence intensity to account for variations in injection efficiency and laser power.
-
Plot the normalized fluorescence intensity over time to determine the kinetics of BBB penetration and washout.
-
In Vitro Blood-Brain Barrier Permeability Studies
To date, there are no specific published studies detailing the in vitro BBB permeability of this compound using models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like Caco-2 or bEnd.3. However, studies on other curcumin analogues have utilized the PAMPA assay to assess BBB permeability.[4] This suggests that such assays would be suitable for quantifying the passive permeability of this compound.
Hypothetical Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the in vitro passive permeability of this compound across an artificial lipid membrane simulating the blood-brain barrier.
Materials:
-
This compound
-
PAMPA plate system (e.g., a 96-well filter plate and acceptor plate)
-
Brain lipid extract (e.g., porcine brain lipid) in a suitable organic solvent (e.g., dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or plate reader capable of measuring this compound's absorbance or fluorescence
Procedure:
-
Membrane Coating: Coat the microporous filter of the donor plate with the brain lipid solution and allow the solvent to evaporate, forming an artificial membrane.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent and then dilute it to the final donor concentration in PBS.
-
Assay Setup:
-
Fill the acceptor wells with fresh PBS.
-
Fill the donor wells with the this compound solution.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.
-
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification:
-
After incubation, separate the plates.
-
Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:
Pe = (-ln(1 - CA(t)/Cequilibrium)) * (VA * VD) / ((VA + VD) * A * t)
Where:
-
CA(t) is the concentration in the acceptor well at time t
-
Cequilibrium is the concentration at equilibrium
-
VA and VD are the volumes of the acceptor and donor wells, respectively
-
A is the area of the membrane
-
t is the incubation time
-
Mechanism of Blood-Brain Barrier Transport
Based on its chemical structure as a small-molecule curcumin analogue, the primary mechanism for this compound's transport across the BBB is presumed to be passive diffusion . This is supported by the general characteristics of molecules that readily cross the BBB via this pathway: small molecular weight and sufficient lipophilicity to partition into the lipid membranes of the endothelial cells. There is currently no evidence to suggest the involvement of active transport or carrier-mediated mechanisms in the brain uptake of this compound.
Conclusion
This compound demonstrates the requisite blood-brain barrier permeability for its application as an in vivo imaging agent for amyloid-beta plaques. The primary evidence is derived from two-photon microscopy studies in mice, which show rapid brain entry and slow clearance. While detailed quantitative pharmacokinetic data remains to be fully elucidated in the literature, the available information strongly supports its utility in preclinical Alzheimer's disease research. Further studies employing in vitro models could provide more precise quantitative measures of its permeability and solidify the understanding of its transport mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 3. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin and a hemi-analogue with improved blood-brain barrier permeability protect against amyloid-beta toxicity in Caenorhabditis elegans via SKN-1/Nrf activation - PubMed [pubmed.ncbi.nlm.nih.gov]
CRANAD-28: A Technical Guide to its Spectral Properties for Advanced Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28, a fluorescent probe derived from a curcumin (B1669340) scaffold, has emerged as a powerful tool for the visualization of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1][2][3] Its robust photophysical properties, including high quantum yield and the ability to cross the blood-brain barrier, make it an invaluable compound for both in vitro and in vivo fluorescence microscopy applications, particularly in the field of neurodegenerative disease research.[1][2][4][5][6] This technical guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols for its use, and a summary of its key characteristics.
Core Spectral and Physicochemical Properties
This compound exhibits favorable spectral properties for fluorescence microscopy, characterized by a large Stokes shift which is beneficial for reducing background noise and improving signal detection.[4] The compound is brightly fluorescent, with a notable increase in quantum yield upon binding to Aβ aggregates.[7]
| Property | Value | Reference |
| Excitation Maximum (λex) | 498 nm (in PBS) | [1][4][8] |
| Emission Maximum (λem) | 578 nm (in PBS) | [1][4][8] |
| Quantum Yield (Φ) | > 0.32 (in PBS) | [1][2] |
| Stokes Shift | 80 nm | [4] |
| Molar Mass | 484.3 g/mol | [8] |
| Molecular Formula | C27H23BF2N4O2 | [8] |
Mechanism of Action and Applications
This compound is a bifunctional molecule designed to both visualize and potentially inhibit the crosslinking of Aβ.[4][5][6] Its mechanism of action for fluorescence microscopy is based on its ability to specifically bind to various forms of Aβ, including monomers, dimers, oligomers, and mature plaques.[1][2] This binding event leads to a significant enhancement of its fluorescence, allowing for the sensitive detection of Aβ deposits.
A key feature of this compound is its ability to provide distinct spectral signatures for the core and periphery of Aβ plaques, suggesting it can differentiate between different Aβ species within the plaques.[1][2][3][9][10] This property opens up avenues for studying the dynamic process of plaque formation and the pathological roles of different Aβ aggregates.
Due to its ability to penetrate the blood-brain barrier, this compound is suitable for in vivo imaging of Aβ plaques in animal models of Alzheimer's disease using techniques like two-photon microscopy.[1][2][4][5][6]
Experimental Protocols
Ex Vivo Histological Staining of Amyloid-Beta Plaques
This protocol outlines the procedure for staining Aβ plaques in brain tissue sections from transgenic mouse models of Alzheimer's disease.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Formalin (4%)
-
Sucrose (B13894) (30% in PBS)
-
Glass slides
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., blue excitation)
Procedure:
-
Tissue Preparation:
-
Sacrifice a transgenic mouse (e.g., APP/PS1) and extract the brain.[1][2]
-
Fix the brain in 4% formalin for 48 hours.[2]
-
Wash the brain with PBS 3-4 times.[2]
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.[2]
-
Section the brain into thin slices (e.g., 30 µm) using a cryostat.
-
Mount the sections onto glass slides.
-
-
Staining:
-
Fix the mounted brain sections in 4% formalin for 5 minutes.[1]
-
Wash the sections twice with PBS.[1]
-
Prepare a staining solution of this compound (e.g., 10 µM in PBS).
-
Incubate the sections with the this compound staining solution for a designated time (e.g., 10-30 minutes) at room temperature in the dark.
-
Wash the sections with PBS to remove unbound probe.
-
-
Imaging:
In Vivo Two-Photon Microscopy of Amyloid-Beta Plaques
This protocol describes the procedure for imaging Aβ plaques in living transgenic mice.
Materials:
-
This compound solution for injection (e.g., in a vehicle like 20% DMSO/PEG buffer)[11]
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)
-
Anesthesia
-
Surgical tools for creating a cranial window (thinned-skull or open-skull)
-
Two-photon microscope
-
Texas Red-dextran (optional, for vessel visualization)
Procedure:
-
Animal Preparation:
-
Probe Administration:
-
Imaging:
-
Position the mouse under the two-photon microscope.
-
Acquire images at various time points post-injection (e.g., 15 minutes) to observe the labeling of Aβ plaques and cerebral amyloid angiopathy (CAA).[4]
-
Use appropriate laser excitation and emission detection settings for this compound and any co-injected dyes.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the conceptual signaling pathway of this compound in detecting amyloid-beta and a typical experimental workflow for its application in fluorescence microscopy.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 6. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
- 9. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 10. (Open Access) this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques. (2020) | Kathleen Ran | 14 Citations [scispace.com]
- 11. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
CRANAD-28: A Technical Guide for In Vivo Imaging of Alzheimer's Pathology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles. The visualization and quantification of Aβ plaques are crucial for understanding disease progression and evaluating the efficacy of therapeutic interventions. CRANAD-28, a fluorescent probe derived from a curcumin (B1669340) scaffold, has emerged as a potent tool for the in vivo imaging of Aβ pathology.[1][2][3][4] This difluoroboron curcumin analogue exhibits high brightness, the ability to penetrate the blood-brain barrier, and low toxicity, making it an excellent candidate for longitudinal studies in animal models of AD.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for in vivo imaging, and methods for data analysis.
Core Properties and Mechanism of Action
This compound is a brightly fluorescent small molecule with a quantum yield greater than 0.32 in PBS.[1][5] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C27H23BF2N4O2 | N/A |
| Molecular Weight | 484.3 g/mol | N/A |
| Excitation Maximum (in PBS) | 498 nm | [1][5] |
| Emission Maximum (in PBS) | 578 nm | [1][5] |
| Quantum Yield (in PBS) | > 0.32 | [1][5] |
This compound effectively crosses the blood-brain barrier and binds to various forms of Aβ, including monomers, oligomers, and mature plaques.[1] This comprehensive binding profile allows for the visualization of a broader range of Aβ pathology compared to some traditional dyes.[1] The interaction between this compound and Aβ aggregates is thought to involve the pyrazole (B372694) moiety of the probe.[6] Upon binding, this compound exhibits distinct spectral signatures, which can differentiate between the core and periphery of Aβ plaques, offering insights into plaque composition and dynamics.[1][3]
The proposed mechanism of this compound interaction with amyloid-beta is visualized in the following diagram:
This compound crosses the blood-brain barrier and binds to amyloid-beta aggregates, leading to a detectable fluorescent signal.
Quantitative Data Summary
This compound has demonstrated superior performance in labeling Aβ plaques compared to the commonly used Thioflavin S. The following tables summarize key quantitative data from comparative studies.
Table 1: Binding Affinity of this compound to Various Aβ Species
| Aβ Species | Dissociation Constant (Kd) (nM) | Reference |
| Aβ40 Monomers | 68.8 | [6] |
| Aβ42 Monomers | 159.7 | [6] |
| Aβ42 Dimers | 162.9 | [6] |
| Aβ42 Oligomers | 85.7 | [6] |
| Aβ40 Aggregates | 52.4 | [6] |
Table 2: Comparative Performance of this compound and Thioflavin S
| Parameter | This compound | Thioflavin S | Reference |
| Signal-to-Noise Ratio (SNR) | 5.54 | 4.27 | [1] |
| Average Labeled Plaque Size (µm) | 18 | 14 | N/A |
| Correlation with 3D6 Antibody (R²) | 0.90 | 0.69 | N/A |
Experimental Protocols
In Vivo Two-Photon Microscopy Imaging
This protocol is synthesized from studies using this compound and similar curcumin-based probes in Alzheimer's mouse models, such as the APP/PS1 transgenic line.
1. Animal Model and Surgical Preparation:
-
Animal Model: APP/PS1 transgenic mice are a commonly used model for cerebral amyloidosis. Age-matched wild-type littermates should be used as controls.
-
Surgical Procedure: To enable transcranial imaging, a thinned-skull cranial window is recommended. This procedure is less invasive than a full craniotomy. Briefly, anesthetize the mouse and secure it in a stereotaxic frame. Expose the skull and thin a region of interest (e.g., over the somatosensory or visual cortex) using a high-speed dental drill until the skull is translucent.
2. This compound Injection:
-
Vehicle Formulation: While a specific formulation for this compound is not explicitly detailed in all publications, a common vehicle for similar curcumin-based probes consists of 15% DMSO, 15% Kolliphor EL (formerly Cremophor EL), and 70% PBS (pH 7.4).[7] It is crucial to ensure the final solution is sterile and free of precipitates.
-
Dosage and Administration: A dosage of 2.0 mg/kg body weight is a suggested starting point, based on protocols for the similar compound CRANAD-2.[7] Administer the solution via intravenous (tail vein) injection.
3. Two-Photon Imaging:
-
Microscope Setup: A two-photon laser scanning microscope equipped with a Ti:Sapphire laser is required.
-
Imaging Parameters:
-
Excitation Wavelength: While the one-photon excitation maximum is 498 nm, two-photon excitation typically requires a longer wavelength. Based on data for similar probes, an excitation wavelength in the range of 900-920 nm is a reasonable starting point.
-
Laser Power: The laser power should be minimized to prevent phototoxicity while maintaining an adequate signal-to-noise ratio. An average power of around 30-75 mW at the sample is often used for in vivo brain imaging.
-
Emission Filter: A bandpass filter appropriate for the emission spectrum of this compound (peak at 578 nm) should be used (e.g., 560-610 nm).
-
-
Image Acquisition: Acquire images at various time points post-injection to determine the optimal imaging window. For this compound, peak fluorescence in the brain is observed around 5 minutes after injection, followed by a slow washout.[6] Acquire z-stacks to visualize plaques in three dimensions.
The following diagram illustrates the experimental workflow for in vivo imaging:
Experimental workflow for in vivo two-photon imaging of amyloid plaques with this compound.
Data Analysis: Quantification of Aβ Plaque Load using ImageJ/FIJI
ImageJ or its distribution FIJI is a powerful open-source software for analyzing microscopy images. The following is a general workflow for quantifying Aβ plaque load from images acquired using this compound.
1. Image Pre-processing:
-
Open Image: Open the z-stack or maximum intensity projection image in ImageJ/FIJI.
-
Set Scale: If the pixel size is not embedded in the image metadata, set the scale using the "Analyze" -> "Set Scale" menu.
-
Convert to 8-bit: Convert the image to 8-bit grayscale ("Image" -> "Type" -> "8-bit") for thresholding.
2. Plaque Segmentation:
-
Thresholding: Use the "Image" -> "Adjust" -> "Threshold" tool to segment the fluorescently labeled plaques from the background. Adjust the threshold manually to ensure that all plaques are selected without including background noise.
-
Convert to Binary: Once the optimal threshold is determined, convert the image to a binary format ("Process" -> "Binary" -> "Make Binary").
3. Plaque Analysis:
-
Analyze Particles: Use the "Analyze" -> "Analyze Particles" function to quantify the number, size, and area fraction of the plaques. Set appropriate size and circularity parameters to exclude non-plaque objects.
-
Collect Data: The results table will provide quantitative data on plaque load, which can be exported for further statistical analysis.
This logical relationship diagram outlines the data analysis workflow:
Data analysis workflow for quantifying amyloid plaque burden from this compound fluorescent images.
Safety and Toxicity
This compound has been reported to have low toxicity, which is a significant advantage for in vivo and longitudinal imaging studies.[1][3][5] However, as with any experimental compound, appropriate safety precautions should be taken during handling and administration.
Conclusion
This compound is a robust and versatile fluorescent probe for the in vivo imaging of Alzheimer's disease pathology. Its favorable properties, including high brightness, blood-brain barrier permeability, low toxicity, and comprehensive binding to various Aβ species, make it a valuable tool for researchers in the field.[1][3][5] The detailed protocols and data analysis workflows provided in this guide are intended to facilitate the successful implementation of this compound in preclinical Alzheimer's research and drug development.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 6. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
CRANAD-28: A Technical Guide to its Early-Stage Research and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a fluorescent small molecule derived from a curcumin (B1669340) scaffold, specifically a difluoroboron curcumin analogue.[1][2][3] Its bright fluorescence, ability to penetrate the blood-brain barrier, and low toxicity make it a significant tool in Alzheimer's disease (AD) research.[1][2][3] Primarily, this compound serves as a robust imaging agent for the visualization of amyloid-beta (Aβ) plaques, a key pathological hallmark of AD.[1][2][4] This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its core applications, experimental protocols, and quantitative data.
Core Applications of this compound
The primary application of this compound is in the fluorescent labeling and visualization of Aβ plaques, both ex vivo and in vivo.[1][2][3] It has been shown to bind to various forms of Aβ, including monomers, dimers, oligomers, and insoluble aggregates.[1] This binding capability allows for detailed studies of Aβ plaque morphology, quantification, and development in animal models of AD.[1]
Beyond its imaging capabilities, early research suggests a "theranostic" potential for this compound. It has been demonstrated to inhibit the crosslinking of Aβ induced by copper or under natural conditions, suggesting a possible therapeutic role in preventing or slowing down plaque formation.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported in early-stage research on this compound.
Table 1: Physicochemical and Fluorescence Properties of this compound
| Property | Value | Reference |
| Chemical Class | Difluoroboron Curcumin Analogue | [1][2][3] |
| Excitation Peak (in PBS) | 498 nm | [1][6] |
| Emission Peak (in PBS) | 578 nm | [1][6] |
| Quantum Yield (in PBS) | > 0.32 | [1] |
| Stokes Shift | 80 nm | [5] |
Table 2: Binding Affinities (Kd) of this compound for Aβ Species
| Aβ Species | Kd (nM) | Reference |
| Aβ40 monomers | 68.8 | [5] |
| Aβ42 monomers | 159.7 | [5] |
| Aβ42 dimers | 162.9 | [5] |
| Aβ42 oligomers | 85.7 | [5] |
| Aβ40 aggregates | 52.4 | [5] |
Table 3: Comparative Imaging Performance of this compound
| Metric | This compound | Thioflavin S | 3D6 Antibody | Reference |
| Signal-to-Noise Ratio (SNR) | 5.54 | 4.27 | - | [1] |
| Average Labeled Plaque Diameter (µm) | 18 | 14 | 20 | [1] |
| Correlation with 3D6 Labeled Plaque Diameter (R²) | 0.90 | 0.69 | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Ex Vivo Histological Staining of Aβ Plaques
This protocol outlines the procedure for staining Aβ plaques in brain tissue sections from an AD mouse model.
Materials:
-
Formalin (4%)
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (50%)
-
Distilled water
-
This compound stock solution
-
Hydrophobic barrier pen
-
Glass slides
-
Fluorescence microscope
Procedure:
-
Mount brain sections onto a glass slide.
-
Fix the tissue in 4% formalin for 5 minutes.
-
Wash the sections twice with PBS buffer.
-
Use a hydrophobic barrier pen to draw a waterproof barrier around the mounted sections.
-
Incubate the sections in a 20 µM solution of this compound in 50% ethanol.
-
Wash the sections with distilled water 3-4 times.
-
Allow the slides to air dry at room temperature.
-
Image the stained plaques using a fluorescence microscope with the appropriate filter sets (e.g., blue excitation filter).
In Vivo Two-Photon Microscopy of Aβ Plaques
This protocol describes the in vivo imaging of Aβ plaques in a living AD mouse model using two-photon microscopy.
Materials:
-
This compound solution for injection
-
Anesthesia for the mouse
-
Two-photon microscope
-
Texas-red dextran (B179266) (for vessel visualization, optional)
Procedure:
-
Anesthetize the AD mouse model.
-
Perform a craniotomy or thin the skull over the region of interest to create an imaging window.
-
Administer this compound via intravenous (i.v.) injection.
-
If visualizing blood vessels, co-inject Texas-red dextran.
-
Position the mouse under the two-photon microscope.
-
Image the brain through the cranial window, using an appropriate excitation wavelength for two-photon imaging of this compound.
-
Aβ plaques and cerebral amyloid angiopathy (CAA) should be clearly visible.
Aβ Crosslinking Inhibition Assay
This protocol is used to assess the ability of this compound to inhibit the crosslinking of Aβ peptides.
Materials:
-
Aβ42 peptide solution in PBS buffer
-
This compound solution
-
Incubator
-
Western blotting apparatus and reagents
Procedure:
-
Incubate Aβ42 peptide solution with this compound in PBS buffer for 24 hours.
-
As a control, incubate a separate Aβ42 solution without this compound under the same conditions.
-
After incubation, analyze the samples using Western blotting.
-
Probe the blot with an antibody specific for Aβ to visualize the different aggregation states (monomers, oligomers, etc.).
-
Compare the band patterns of the this compound treated sample and the control to determine the extent of crosslinking inhibition.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using the DOT language to illustrate key concepts and procedures related to this compound research.
This compound and Microglia Interaction
Research has shown a statistically significant negative correlation between the size of Aβ plaques labeled by this compound and the density of surrounding microglia.[1][2] This suggests a dynamic relationship between plaque development and the microglial response. This compound, in conjunction with microglial markers like IBA-1, can be used to study this interaction.[1][2] However, the direct effects of this compound on specific microglial signaling pathways have not yet been extensively elucidated and represent an important area for future investigation. The current understanding is that this compound serves as an excellent tool to visualize the consequences of the interaction between microglia and Aβ plaques.
Conclusion
This compound has emerged as a versatile and powerful tool in the early-stage research of Alzheimer's disease. Its superior properties for fluorescently labeling Aβ plaques provide researchers with a valuable method for studying disease pathology. Furthermore, its potential to inhibit Aβ crosslinking opens up exciting possibilities for therapeutic development. The detailed protocols and compiled data in this guide are intended to facilitate the application of this compound in further research, with the aim of advancing our understanding and treatment of Alzheimer's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 3. The effects of microglia-associated neuroinflammation on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 6. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of CRANAD-28 in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28, a difluoroboron curcumin (B1669340) analogue, has emerged as a promising fluorescent probe for the in vivo and ex vivo visualization of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1][2] Its utility in preclinical research is underscored by its ability to penetrate the blood-brain barrier and its frequently cited "low toxicity."[1][2][3] This technical guide synthesizes the publicly available information regarding the preliminary toxicity studies of this compound in animal models, providing a foundational understanding for researchers and drug development professionals. While specific quantitative toxicity data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) are not detailed in the reviewed literature, the collective evidence points towards a favorable safety profile for its application as an imaging agent.
General Toxicity Assessment
Across multiple studies, this compound is consistently described as having "low toxicity," making it suitable for in vivo imaging applications in animal models.[1][2][3] The compound has been utilized in two-photon imaging studies, suggesting a safety profile that permits administration in living animals for microscopic visualization of cerebral amyloid angiopathies (CAAs) and Aβ plaques. While detailed toxicology reports with quantitative endpoints are not publicly available in the reviewed scientific literature, the repeated use and assertion of low toxicity in peer-reviewed publications provide a qualitative understanding of its safety.
Experimental Protocols
Detailed experimental protocols for the specific toxicity studies of this compound are not explicitly outlined in the available literature. However, based on standard preclinical safety evaluation of imaging agents, a general workflow can be inferred. The following represents a typical, but not this compound-specific, experimental protocol for assessing the preliminary toxicity of a novel compound in animal models.
A. General Acute Toxicity Study Protocol (Illustrative)
This protocol is a generalized representation and not specific to this compound.
-
Animal Model: Male and female healthy young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), aged 6-8 weeks.
-
Acclimatization: Animals are acclimatized for a minimum of 7 days prior to the study, with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.
-
Dose Formulation: this compound is formulated in a suitable vehicle (e.g., a mixture of DMSO and saline) to the desired concentrations.
-
Dose Administration: A single dose of this compound is administered via the intended clinical route (e.g., intravenous injection). Multiple dose groups, including a vehicle control group, are typically used.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at regular intervals for 14 days post-administration.
-
Necropsy and Histopathology: At the end of the observation period, all animals are euthanized. A macroscopic examination of all organs and tissues is performed. Key organs (e.g., liver, kidneys, spleen, heart, lungs, and brain) are collected, weighed, and preserved for histopathological analysis.
-
Data Analysis: Mortality rates, clinical observations, body weight data, and histopathological findings are analyzed to determine the potential toxicity of the compound.
Visualizing Preclinical Toxicity Assessment
The following diagrams illustrate a generalized workflow for preclinical toxicity assessment and a conceptual signaling pathway that could be investigated in a more in-depth toxicological study.
Conclusion
The available evidence strongly suggests that this compound possesses a low toxicity profile, making it a valuable tool for in vivo imaging of amyloid-beta plaques in animal models of Alzheimer's disease. While the absence of detailed, publicly available quantitative toxicological data necessitates a conservative approach, the consistent use and reporting of its safety in multiple studies provide a degree of confidence for its application in preclinical research. Further studies detailing the acute and sub-chronic toxicity, as well as the safety pharmacology of this compound, would be invaluable to the research community and for any future translational development of this and similar imaging agents.
References
Methodological & Application
Application Notes and Protocols for CRANAD-28 Staining in Brain Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a robust, brightly fluorescent curcumin (B1669340) analogue designed for the sensitive detection and visualization of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1][2] Its ability to penetrate the blood-brain barrier and its favorable photophysical properties make it a potent tool for both ex vivo histological staining and in vivo two-photon imaging of Aβ plaques.[1][3] Studies have demonstrated that this compound staining is superior to traditional methods like Thioflavin S in terms of brightness and signal-to-noise ratio.[1] This document provides detailed protocols for the application of this compound for staining Aβ plaques in brain tissue sections, including procedures for co-staining with other relevant biomarkers.
Principle of the Method
This compound binds to the β-pleated sheet structures characteristic of amyloid fibrils. Upon binding, its fluorescence emission is significantly enhanced, allowing for the clear visualization of Aβ plaques. This compound has an excitation maximum of approximately 498 nm and an emission maximum of around 578 nm in a phosphate-buffered saline (PBS) solution.[1] This allows for detection using standard fluorescence microscopy setups.
Quantitative Data Summary
This compound has been shown to provide superior staining quality compared to Thioflavin S. The following table summarizes the comparative performance based on published data.[1]
| Feature | This compound | Thioflavin S | Outcome |
| Plaque Brightness | Noticeably brighter at matched concentrations | Less bright | This compound provides a stronger signal for easier detection. |
| Signal-to-Noise Ratio (SNR) | Higher SNR | Lower SNR | Statistically significant difference (p < 0.001), indicating clearer plaque visualization against background. |
| Plaque Size Correlation with 3D6 Antibody | Better correlation | Lower correlation | Suggests this compound more accurately delineates the full extent of the plaque. |
| Plaque Staining Consistency (vs. 3D6) | Higher consistency ratio | Lower consistency ratio | This compound labels a number of plaques more comparable to antibody staining. |
Experimental Protocols
Preparation of Brain Tissue Sections
This protocol is intended for use with formalin-fixed, paraffin-embedded or frozen brain tissue sections from appropriate disease models (e.g., APP/PS1 transgenic mice) or human post-mortem tissue.[1]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol (B145695) (50%, 70%, 80%, 95%, 100%)
-
Xylene or CitriSolv
-
Distilled water
-
Gelatin-coated microscope slides
-
Hydrophobic barrier pen
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene or a xylene substitute for 5-10 minutes to remove paraffin. Repeat with fresh xylene.
-
Hydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 1-2 minutes each.[4]
-
Rinse with distilled water.
-
-
Fixation (for frozen sections):
This compound Staining Protocol
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
50% Ethanol in distilled water
-
Distilled water
-
Mounting medium
Procedure:
-
Use a hydrophobic barrier pen to draw a circle around the tissue section on the slide.[1]
-
Prepare a 20 µM this compound staining solution in 50% ethanol.[1]
-
Apply the this compound staining solution to the tissue section and incubate for 10 minutes at room temperature.
-
Wash the slides 3-4 times with distilled water.[1]
-
Allow the slides to air dry at room temperature.[1]
-
Apply a coverslip using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with a blue excitation filter (e.g., excitation ~498 nm, emission ~578 nm).[1]
Co-staining of Aβ Plaques (this compound) and Microglia (IBA-1)
This protocol allows for the simultaneous visualization of amyloid plaques and their spatial relationship with microglia.
Materials:
-
All materials from the this compound staining protocol
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-IBA-1 (diluted in blocking buffer, e.g., 1:1000)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)
-
DAPI solution (for nuclear counterstaining, optional)
Procedure:
-
Perform this compound staining as described in Protocol 2, up to step 4 (washing after this compound incubation).[1]
-
Wash the sections twice with PBS for 5 minutes each.
-
Permeabilize the tissue by incubating with 0.3% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Apply blocking buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Incubate the sections with the primary anti-IBA-1 antibody overnight at 4°C.[5]
-
Wash the sections three times with PBS for 5 minutes each.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
(Optional) Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslip and image using appropriate filter sets for this compound (blue excitation), the secondary antibody (e.g., green for Alexa Fluor 488), and DAPI (UV excitation).[1]
Co-staining of Aβ Plaques with this compound and 3D6 Antibody
This protocol is useful for comparing the staining pattern of this compound with a well-validated Aβ antibody.
Materials:
-
All materials from the this compound staining protocol
-
Primary antibody: Mouse anti-Aβ (3D6)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 647-conjugated anti-mouse IgG)
Procedure:
-
First, perform the this compound staining protocol as described above (Protocol 2).[1]
-
Following this compound staining and washing, proceed with the immunohistochemistry protocol for the 3D6 antibody, similar to the IBA-1 co-staining procedure (Protocol 3, steps 2-9), using the appropriate primary and secondary antibodies.
-
Image the slides using a fluorescence microscope with the appropriate filter sets to distinguish between this compound (e.g., green filter) and the secondary antibody for 3D6 (e.g., red filter).[1]
Diagrams
Experimental Workflow for this compound Staining
Caption: Workflow for this compound staining of brain tissue sections.
Logical Relationship of Staining Components
Caption: Relationship between fluorescent probes and their cellular targets.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Application Notes and Protocols for Two-Photon Microscopy Using CRANAD-28
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRANAD-28 is a novel curcumin-based fluorescent probe with a difluoroboron core, designed for the sensitive and specific detection of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease (AD).[1][2] Its excellent photophysical properties, including a high quantum yield and a large Stokes shift, make it an ideal candidate for in vivo two-photon microscopy.[3] Furthermore, this compound exhibits the ability to penetrate the blood-brain barrier (BBB) and has shown low toxicity, making it suitable for longitudinal studies in living animals.[1][2][4] This document provides a detailed protocol for the use of this compound in two-photon imaging of Aβ plaques in mouse models of AD, along with its photophysical and binding characteristics.
Introduction
Two-photon microscopy is a powerful technique for high-resolution, deep-tissue imaging in living animals. The development of targeted fluorescent probes is crucial for visualizing specific pathological features in vivo. This compound has emerged as a robust tool in AD research, enabling the visualization of both Aβ plaques and cerebral amyloid angiopathy (CAA).[3][5][6][7] This bifunctional molecule not only serves as an imaging agent but has also been shown to inhibit the copper-induced crosslinking of Aβ, suggesting potential therapeutic applications.[3][6] These application notes provide the essential information and detailed protocols for utilizing this compound in your research.
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (in PBS) | 498 nm | [1][3] |
| Emission Wavelength (in PBS) | 578 nm | [1][3] |
| Stokes Shift | 80 nm | [3] |
| Quantum Yield (in PBS) | > 0.32 | [1][4] |
| Two-Photon Excitation Wavelength | ~900 nm | [8] |
Table 2: In Vitro Binding Affinity (Kd) of this compound to Aβ Species
| Aβ Species | Kd (nM) | Reference |
| Aβ40 monomers | 68.8 | [3] |
| Aβ42 monomers | 159.7 | [3] |
| Aβ42 dimers | 162.9 | [3] |
| Aβ42 oligomers | 85.7 | [3] |
| Aβ40 aggregates | 52.4 | [3] |
Experimental Protocols
This section outlines the detailed methodology for in vivo two-photon microscopy of Aβ plaques using this compound in an APP/PS1 mouse model of Alzheimer's disease.
Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline solution (0.9% NaCl)
-
APP/PS1 transgenic mice (e.g., 9-month-old)
-
Wild-type control mice
-
Anesthesia (e.g., isoflurane)
-
Texas Red-dextran (70,000 MW) for vessel visualization
-
Two-photon microscope with a tunable Ti:sapphire laser
Animal Preparation
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Surgical Procedure: Perform a craniotomy or a thinned-skull window preparation over the region of interest (e.g., the cortex) to provide optical access to the brain. A thinned-skull procedure is less invasive.[3]
-
Immobilization: Securely fix the head of the mouse under the microscope objective.
Probe Administration
-
This compound Solution Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute with saline to the final desired concentration for injection.
-
Vascular Labeling (Optional): To visualize blood vessels and cerebral amyloid angiopathy, intravenously inject Texas Red-dextran.[3]
-
This compound Injection: Administer this compound via intravenous (i.v.) injection. A typical dosage is 5.0 mg/kg.[9][10]
Two-Photon Imaging
-
Microscope Setup:
-
Tune the two-photon laser to the appropriate excitation wavelength for this compound (approximately 900 nm).[8]
-
Set the emission filter to collect the fluorescence signal from this compound (e.g., a bandpass filter around 578 nm).[1][3]
-
If using a vascular label, use a separate channel with the appropriate excitation and emission settings for Texas Red.
-
-
Image Acquisition:
-
Acquire baseline images before this compound injection.
-
Begin imaging immediately after injection and continue to capture images at various time points to observe the kinetics of plaque labeling. The probe has been shown to reach its peak accumulation in the brain around 10 minutes post-injection.[11]
-
Acquire Z-stacks to visualize plaques in three dimensions.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vivo two-photon imaging with this compound.
Proposed Mechanism of Action
Caption: this compound crosses the BBB to target Aβ for imaging and therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 6. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 8. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20110208064A1 - Curcumin Derivatives for Amyloid-Beta Plaque Imaging - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Amyyloid Plaques with CRANAD-28 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a fluorescent probe derived from curcumin (B1669340), designed for the in vivo and ex vivo imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1][2] Its ability to penetrate the blood-brain barrier (BBB) and bind to various Aβ species, including monomers, oligomers, and mature plaques, makes it a valuable tool for preclinical research in Alzheimer's disease mouse models.[1][2] These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in in vivo imaging of amyloid plaques in mice using two-photon microscopy.
Quantitative Data Summary
A compilation of the key quantitative properties of this compound is presented below for easy reference.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 484.3 g/mol | [3] |
| Excitation Maximum (in PBS) | 498 nm | [1][2] |
| Emission Maximum (in PBS) | 578 nm | [1][2] |
| Quantum Yield (in PBS) | > 0.32 | [1][2] |
| Molar Extinction Coefficient | Not explicitly stated | |
| Solubility | Soluble in DMSO | [3] |
Table 2: In Vitro Binding Affinities (Kd) of this compound for Amyloid-Beta (Aβ) Species
| Aβ Species | Binding Affinity (Kd) | Reference |
| Aβ40 Monomers | Not explicitly stated for this compound | |
| Aβ42 Monomers | Not explicitly stated for this compound | |
| Aβ42 Dimers | Not explicitly stated for this compound | |
| Aβ42 Oligomers | Not explicitly stated for this compound | |
| Aβ40 Aggregates | Not explicitly stated for this compound |
Note: While a related compound, CRANAD-2, has reported Kd values for various Aβ species, specific values for this compound are not available in the searched literature. However, it has been demonstrated to bind to monomeric, dimeric, and oligomeric Aβ peptides in vitro.[1][2]
Experimental Protocols
I. Animal Models
The following protocols are applicable to transgenic mouse models of Alzheimer's disease that develop amyloid plaques, such as the APP/PS1 and 5XFAD models.[1][2][4] All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
II. Preparation of this compound for Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor EL or Kolliphor EL
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile insulin (B600854) syringes with 28-30 gauge needles
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[3] Store the stock solution at -20°C, protected from light.
-
Injection Solution Formulation: On the day of the experiment, prepare the injection solution. A commonly used formulation for similar curcumin-based probes involves a mixture of DMSO, a surfactant like Cremophor EL, and PBS.[5] For a target dose of 2.0 mg/kg, a typical formulation is:
-
15% DMSO
-
15% Cremophor EL
-
70% PBS (pH 7.4)
-
-
Preparation Steps: a. In a sterile microcentrifuge tube, add the required volume of the this compound stock solution. b. Add the Cremophor EL and mix thoroughly by vortexing. c. Add the PBS and vortex again to ensure a homogenous solution. d. Protect the final injection solution from light until use.
III. Surgical Preparation for In Vivo Imaging
For high-resolution imaging of amyloid plaques in the brain using two-photon microscopy, a cranial window or a thinned-skull preparation is necessary.[2]
A. Thinned-Skull Cranial Window:
This less invasive method is suitable for many imaging studies.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill with a fine bit
-
Scalpel and fine forceps
-
Artificial cerebrospinal fluid (aCSF)
-
Cyanoacrylate glue and dental cement
-
Custom-made head plate
Protocol:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Carefully remove the periosteum from the skull surface over the region of interest (e.g., the cortex).
-
Using a high-speed drill, gently thin the skull over the imaging area to a thickness of approximately 20-30 µm. The bone should become translucent.
-
Continuously apply aCSF to prevent heat damage.
-
Once the desired thickness is achieved, create a well around the thinned area using dental cement and attach a head plate for stable fixation during imaging.
B. Open-Skull Glass Cranial Window:
This method provides the highest image quality but is more invasive.
Materials:
-
Same as for thinned-skull preparation
-
3 mm diameter circular glass coverslip
Protocol:
-
Follow steps 1-3 of the thinned-skull preparation.
-
Using the drill, create a circular craniotomy (approximately 3 mm in diameter) over the region of interest.
-
Carefully remove the bone flap, ensuring the underlying dura mater remains intact.
-
Place a 3 mm glass coverslip over the exposed brain surface.
-
Seal the edges of the coverslip to the skull using cyanoacrylate glue and dental cement, and attach a head plate.
IV. In Vivo Two-Photon Imaging
Materials:
-
Two-photon microscope equipped with a femtosecond laser (e.g., Ti:Sapphire laser)
-
Water-immersion objective (e.g., 20x or 25x)
-
Anesthesia system
-
Heating pad to maintain the mouse's body temperature
-
This compound injection solution
-
(Optional) Vascular contrast agent (e.g., Texas Red-labeled dextran)
Protocol:
-
Anesthetize the mouse and fix its head to the microscope stage using the implanted head plate.
-
(Optional) If visualizing blood vessels is desired, inject a vascular contrast agent such as Texas Red-labeled dextran (B179266) intravenously.
-
Acquire baseline pre-injection images of the brain region of interest. A typical two-photon excitation wavelength for this compound would be in the range of 900-1000 nm, although the optimal wavelength should be empirically determined.
-
Administer this compound via intravenous (tail vein) injection at a dose of approximately 2.0 mg/kg.[4]
-
Begin acquiring images immediately after injection and continue for at least 60 minutes. Key time points for imaging are typically 5, 15, 30, and 60 minutes post-injection.[2][4][5] this compound has been shown to reach its peak concentration in the brain around 5 minutes after injection.[2]
-
Acquire z-stacks at each time point to visualize plaques in three dimensions.
-
Maintain the mouse under anesthesia and on a heating pad throughout the imaging session.
V. Image Analysis
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris) to process and analyze the acquired images.
-
Correct for any motion artifacts.
-
Measure the fluorescence intensity of individual plaques over time to assess the binding kinetics of this compound.
-
Quantify plaque number, size, and distribution within the imaged volume.
Visualizations
Caption: Experimental workflow for in vivo imaging of amyloid plaques with this compound.
Caption: Logical relationship of this compound binding and detection in vivo.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
- 4. Design and synthesis of curcumin analogues for in vivo fluorescence imaging and inhibiting copper-induced cross-linking of amyloid beta species in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRANAD-28 Administration in Longitudinal Alzheimer's Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a fluorescent probe derived from curcumin (B1669340), designed for the in vivo and ex vivo visualization of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD).[1][2][3] Its ability to cross the blood-brain barrier and bind to various Aβ species, including monomers, oligomers, and fibrils, makes it a valuable tool for longitudinal studies in AD research.[1] These application notes provide detailed protocols for the administration of this compound in animal models for longitudinal imaging studies, methods for data acquisition and analysis, and a summary of its key characteristics.
Physicochemical and Pharmacokinetic Properties
This compound is a brightly fluorescent small molecule with a quantum yield greater than 0.32 in PBS.[1][2] It exhibits an excitation maximum at approximately 498 nm and an emission maximum at around 578 nm.[1][2] Following intravenous administration, this compound rapidly crosses the blood-brain barrier, reaching peak concentration in the brain at approximately 5 minutes post-injection, followed by a slow washout.
| Property | Value | Reference |
| Molecular Weight | Not explicitly stated in abstracts. | |
| Excitation Wavelength (max) | ~498 nm | [1][2] |
| Emission Wavelength (max) | ~578 nm | [1][2] |
| Quantum Yield (in PBS) | > 0.32 | [1][2] |
| Blood-Brain Barrier Penetration | Yes | [1][3] |
| Peak Brain Concentration | ~5 minutes post-injection |
Binding Affinity for Amyloid-Beta Species
This compound demonstrates binding to multiple forms of Aβ peptides. The dissociation constants (Kd) for various Aβ species are summarized below.
| Amyloid-Beta Species | Dissociation Constant (Kd) | Reference |
| Aβ40 monomers | 68.8 nM | |
| Aβ42 monomers | 159.7 nM | |
| Aβ42 dimers | 162.9 nM | |
| Aβ42 oligomers | 85.7 nM | |
| Aβ40 aggregates | 52.4 nM |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound can be found in the supplementary information of the publication by Zhang et al. (2014) in Chemical Communications. Access to the supplementary materials of this publication is required to obtain the full protocol.
Preparation of this compound for In Vivo Administration
-
Reconstitution: Dissolve this compound powder in a biocompatible solvent such as DMSO to create a stock solution.
-
Dilution: For intravenous injection, dilute the stock solution in sterile phosphate-buffered saline (PBS) to the desired final concentration. The final concentration of DMSO should be minimized to avoid toxicity.
In Vivo Administration and Longitudinal Imaging in a Mouse Model of Alzheimer's Disease
This protocol is designed for longitudinal monitoring of Aβ plaque deposition in transgenic mouse models of AD (e.g., APP/PS1).
-
Animal Model: Utilize APP/PS1 transgenic mice and age-matched wild-type controls.
-
Baseline Imaging: Prior to the first this compound administration, acquire baseline fluorescence images of the brain region of interest using a two-photon microscope.
-
This compound Administration: Administer the prepared this compound solution via intravenous (tail vein) injection. A typical dosage for in vivo imaging in mice is 5 mg/kg.
-
Post-injection Imaging: Commence imaging approximately 5 minutes after injection to capture the peak signal. Continue imaging at desired time points (e.g., 15, 30, 60 minutes) to monitor clearance.
-
Longitudinal Monitoring: Repeat the administration and imaging protocol at regular intervals (e.g., monthly) to track the progression of Aβ plaque deposition over time.
-
Image Analysis: Quantify the fluorescence intensity and the number and size of fluorescent plaques in the region of interest at each time point. Compare the changes over time within the same animal and between transgenic and wild-type groups.
Ex Vivo Histological Staining
-
Tissue Preparation: Following the final in vivo imaging session, perfuse the animal with PBS followed by 4% paraformaldehyde. Harvest the brain and post-fix in 4% paraformaldehyde overnight. Cryoprotect the brain in a sucrose (B13894) solution before sectioning.
-
Staining:
-
Mount brain sections onto glass slides.
-
Incubate the sections with a solution of this compound in PBS.
-
Wash the sections with PBS to remove unbound probe.
-
Co-stain with other markers (e.g., antibodies against Aβ or microglia) if desired.
-
-
Imaging: Image the stained sections using a fluorescence or confocal microscope.
Visualizations
References
- 1. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of donor-acceptor-donor curcumin analogues as near-infrared fluorescent probes for in vivo imaging of amyloid-β species [thno.org]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ex Vivo Labeling of Amyloid-Beta with CRANAD-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a highly fluorescent, bifunctional curcumin (B1669340) analogue designed for the detection and visualization of amyloid-beta (Aβ) plaques, which are a pathological hallmark of Alzheimer's disease.[1][2][3][4] This small molecule probe exhibits excellent properties for both in vivo and ex vivo applications, including the ability to cross the blood-brain barrier, low toxicity, and bright fluorescence.[1][3][4][5][6] this compound binds to various forms of Aβ, including monomers, oligomers, and fibrils, making it a versatile tool for Alzheimer's research.[1][5][7] These application notes provide detailed protocols for the ex vivo labeling of Aβ plaques in brain tissue sections using this compound.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: Fluorescence Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (in PBS) | 498 nm | [1][2] |
| Emission Wavelength (in PBS) | 578 nm | [1][2] |
| Stokes Shift | 80 nm | [7] |
| Quantum Yield (in PBS) | > 0.32 | [1][5][7] |
| Quantum Yield (in Ethanol) | > 1.0 | [7] |
Table 2: Binding Affinity (Kd) of this compound for Various Aβ Species
| Aβ Species | Kd (nM) | Reference |
| Aβ40 monomers | 68.8 | [7] |
| Aβ42 monomers | 159.7 | [7] |
| Aβ42 dimers | 162.9 | [7] |
| Aβ42 oligomers | 85.7 | [7] |
| Aβ40 aggregates | 52.4 | [7] |
Experimental Protocols
Protocol 1: Ex Vivo Staining of Amyloid-Beta Plaques in Brain Tissue Sections
This protocol details the procedure for fluorescently labeling Aβ plaques in fixed brain sections from transgenic mouse models of Alzheimer's disease.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Sucrose (B13894) solutions (for cryoprotection)
-
Mounting medium
-
Glass slides and coverslips
-
Coplin jars or staining dishes
-
Fluorescence microscope with appropriate filter sets (e.g., blue excitation)
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% PFA.
-
Harvest the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in sucrose solutions of increasing concentration (e.g., 15% then 30%) until the brain sinks.
-
Freeze the brain and section it using a cryostat or vibratome to the desired thickness (e.g., 20-40 µm).
-
Mount the sections onto glass slides.
-
-
Staining:
-
Prepare a working solution of this compound in PBS. The optimal concentration may need to be determined empirically, but a starting point is 1-10 µM.
-
Wash the mounted tissue sections with PBS three times for 5 minutes each to remove any residual fixative.
-
Incubate the sections with the this compound working solution for 10-30 minutes at room temperature in the dark.
-
Wash the sections with PBS three times for 5 minutes each to remove unbound probe.
-
-
Mounting and Imaging:
-
Coverslip the stained sections using an aqueous mounting medium.
-
Image the sections using a fluorescence microscope equipped with a filter set appropriate for this compound's excitation and emission spectra (Excitation: ~498 nm, Emission: ~578 nm).[1][2] A blue excitation filter is typically suitable.[1]
-
Protocol 2: Co-staining of Aβ Plaques and Microglia
This protocol allows for the simultaneous visualization of Aβ plaques with this compound and microglia using immunohistochemistry.
Materials:
-
All materials from Protocol 1
-
Primary antibody against a microglia marker (e.g., Iba1)
-
Fluorescently labeled secondary antibody
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Permeabilization solution (e.g., PBS with 0.3% Triton X-100)
Procedure:
-
Tissue Preparation:
-
Follow the tissue preparation steps as outlined in Protocol 1.
-
-
Immunohistochemistry for Microglia:
-
Wash the sections with PBS three times for 5 minutes each.
-
Permeabilize the sections with permeabilization solution for 10 minutes.
-
Incubate the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibody against the microglia marker (diluted in blocking solution) overnight at 4°C.
-
Wash the sections with PBS three times for 10 minutes each.
-
Incubate the sections with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
-
Wash the sections with PBS three times for 10 minutes each.
-
-
This compound Staining:
-
Follow the staining procedure as described in Protocol 1, steps 2b-2d.
-
-
Mounting and Imaging:
-
Follow the mounting and imaging procedure as described in Protocol 1, step 3. Use appropriate filter sets to visualize both the this compound signal and the secondary antibody signal.
-
Visualizations
Caption: Workflow for ex vivo labeling of amyloid-beta plaques with this compound.
Caption: Conceptual diagram of this compound binding to different Aβ species.
Troubleshooting
-
High Background Staining:
-
Decrease the concentration of this compound.
-
Increase the duration and number of PBS washes after incubation.
-
Ensure proper fixation and tissue quality.
-
-
Weak Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Check the filter sets and settings on the fluorescence microscope.
-
-
Photobleaching:
-
Minimize exposure of the stained sections to light.
-
Use an anti-fade mounting medium.
-
Acquire images promptly after staining.
-
This compound is a robust and versatile fluorescent probe for the ex vivo labeling of amyloid-beta plaques.[1][3][4] Its ability to bind to various Aβ species provides a comprehensive view of amyloid pathology.[1][5][7] The protocols provided herein offer a starting point for researchers to effectively utilize this compound in their studies of Alzheimer's disease and related neurodegenerative disorders.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques. (2020) | Kathleen Ran | 14 Citations [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: CRANAD-28 for High-Resolution Amyloid Plaque Imaging
Introduction
CRANAD-28 is a robust, brightly fluorescent, small-molecule probe derived from a curcumin (B1669340) analogue, specifically designed for the high-resolution visualization of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease (AD).[1][2][3] Its favorable properties, including the ability to penetrate the blood-brain barrier (BBB), low toxicity, and superior brightness, make it a potent tool for both ex vivo and in vivo imaging studies in AD research.[2][3][4] this compound binds to various Aβ species, including monomers, oligomers, and insoluble fibrils, allowing for comprehensive labeling of plaque structures.[2][4]
Key Advantages of this compound
-
Superior Brightness and Signal-to-Noise Ratio: Studies have shown that this compound provides brighter staining of Aβ plaques with a higher signal-to-noise ratio compared to the commonly used Thioflavin S.[2]
-
Comprehensive Plaque Labeling: this compound has the ability to bind to soluble Aβ species, such as oligomers and monomers, in addition to dense-core plaques. This may result in the visualization of larger plaque diameters compared to other dyes.[2]
-
In Vivo Imaging Capability: Due to its ability to cross the BBB, this compound is suitable for in vivo two-photon microscopy, enabling longitudinal studies of plaque dynamics in living animal models.[2][4]
-
Spectral Distinction of Plaque Regions: this compound exhibits different spectral signatures when binding to the core versus the periphery of Aβ plaques, potentially offering insights into the composition and dynamics of plaque microenvironments.[1][2][3]
-
Theranostic Potential: Beyond its imaging capabilities, this compound has been shown to inhibit the crosslinking of Aβ, suggesting a potential therapeutic role.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: Spectral and Physicochemical Properties
| Property | Value | Reference |
| Excitation Peak (in PBS) | 498 nm | [2][6] |
| Emission Peak (in PBS) | 578 nm | [2][6] |
| Quantum Yield (in PBS) | > 0.32 | [2] |
| Blood-Brain Barrier Penetration | Yes | [4][5] |
Table 2: Binding Affinities (Kd) for Various Aβ Species
| Aβ Species | Kd (nM) | Reference |
| Aβ40 Monomers | 68.8 | [4] |
| Aβ42 Monomers | 159.7 | [4] |
| Aβ42 Dimers | 162.9 | [4] |
| Aβ42 Oligomers | 85.7 | [4] |
| Aβ40 Aggregates | 52.4 | [4] |
Experimental Protocols
Protocol 1: Ex Vivo Histological Staining of Aβ Plaques in Brain Tissue
This protocol details the procedure for staining Aβ plaques in fixed brain sections from transgenic mouse models of Alzheimer's disease (e.g., APP/PS1).
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Formalin-fixed, paraffin-embedded or frozen brain sections (10-40 µm thickness)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., for GFP/FITC channel)
Procedure:
-
Preparation of Staining Solution: Dilute the this compound stock solution in PBS to a final concentration of 1-20 µM.
-
Tissue Preparation:
-
For paraffin-embedded sections, deparaffinize and rehydrate the tissue slices through a series of xylene and graded ethanol (B145695) washes.
-
For frozen sections, bring the slides to room temperature.
-
-
Staining:
-
Wash the brain sections with PBS three times for 5 minutes each.
-
Incubate the sections with the this compound staining solution for 10-30 minutes at room temperature in the dark.
-
-
Washing:
-
Rinse the sections with PBS three times for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Coverslip the sections using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the stained plaques using a fluorescence or confocal microscope. This compound can typically be excited around 488 nm and emission collected around 580 nm.
-
Protocol 2: In Vivo Two-Photon Imaging of Aβ Plaques
This protocol outlines the general steps for imaging Aβ plaques in living transgenic mice using two-photon microscopy after intravenous administration of this compound.
Materials:
-
This compound solution for injection (e.g., 1-5 mg/kg in a vehicle of DMSO, PEG400, and saline)
-
APP/PS1 transgenic mouse (or other suitable AD model) with a surgically implanted cranial window or thinned skull.[4]
-
Two-photon microscope equipped with a Ti:sapphire laser.
-
Anesthetic (e.g., isoflurane).
-
Texas Red-dextran (optional, for visualizing blood vessels).[4]
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane.
-
Secure the mouse on the microscope stage.
-
-
Dye Administration:
-
Two-Photon Imaging:
-
Use a two-photon excitation wavelength of approximately 800-850 nm.
-
Collect the fluorescence emission using appropriate bandpass filters (e.g., 560-650 nm for this compound).
-
Imaging can commence shortly after injection, with peak brain concentration of this compound observed around 5-15 minutes post-injection.[4]
-
Acquire z-stacks to visualize plaques in three dimensions.
-
Visualizations
Caption: Ex Vivo Staining Workflow with this compound.
Caption: In Vivo Two-Photon Imaging Workflow.
Caption: this compound Interaction with Aβ Species.
References
- 1. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: Co-staining of CRANAD-28 with Neuropathological Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a fluorescent probe derived from curcumin, designed for the near-infrared (NIR) imaging of amyloid-beta (Aβ) plaques and tau oligomers, key pathological hallmarks of Alzheimer's disease (AD).[1][2] Its ability to cross the blood-brain barrier and its favorable fluorescence properties make it a valuable tool for both in vivo and ex vivo studies.[1][2] These application notes provide detailed protocols for the co-staining of this compound with other established neuropathological markers, enabling comprehensive analysis of AD pathology. Co-staining allows for the simultaneous visualization and quantification of different pathological features within the same tissue section, providing deeper insights into the spatial relationships and interplay between different components of the disease.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and its comparison with other markers.
Table 1: Physicochemical and Fluorescence Properties of this compound
| Property | Value | Reference |
| Chemical Class | Difluoroboron Curcumin Analogue | [1] |
| Excitation Maximum (in PBS) | 498 nm | [1][2] |
| Emission Maximum (in PBS) | 578 nm | [1][2] |
| Quantum Yield (in PBS) | > 0.32 | [1] |
| Blood-Brain Barrier Penetration | Yes | [1] |
Table 2: Binding Affinity (Kd) of this compound for Aβ Species
| Aβ Species | Kd (nM) | Reference |
| Aβ40 Monomers | 68.8 | |
| Aβ42 Monomers | 159.7 | |
| Aβ42 Dimers | 162.9 | |
| Aβ42 Oligomers | 85.7 | |
| Aβ40 Aggregates | 52.4 |
Table 3: Qualitative and Quantitative Comparison of this compound and Thioflavin S Staining
| Feature | This compound | Thioflavin S | Reference |
| Staining Brightness | Noticeably brighter at matched concentrations | Gold standard, but less bright | [1] |
| Plaque Size Correlation with 3D6 Antibody | Stronger correlation (R² = 0.90) | Weaker correlation (R² = 0.69) | [1] |
| Average Plaque Diameter (µm) | 18 | 14 | [1] |
| Plaque Number Count | Stains a higher number of plaques, comparable to 3D6 antibody | Stains fewer plaques compared to 3D6 | [1] |
Experimental Protocols
Here we provide detailed protocols for the co-staining of this compound with Thioflavin S, the microglial marker IBA-1, Aβ antibodies (6E10/4G8), and a phospho-tau antibody (AT8).
Protocol 1: Co-staining of this compound and Thioflavin S
This protocol allows for the direct comparison of plaque labeling by this compound and the classic amyloid dye, Thioflavin S, on adjacent tissue sections. Due to spectral overlap, simultaneous staining on the same section is challenging.[1]
Materials:
-
Frozen or paraffin-embedded brain sections from an AD mouse model (e.g., APP/PS1)
-
This compound solution: 20 µM in 50% ethanol
-
Thioflavin S solution: 20 µM in 50% ethanol
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Distilled water
-
Mounting medium
Procedure:
-
Mount adjacent brain sections onto separate glass slides.
-
Fix the sections with 4% PFA for 5 minutes.
-
Wash the slides twice with PBS.
-
For this compound staining: Incubate one set of sections with 20 µM this compound solution for 10 minutes at room temperature.
-
For Thioflavin S staining: Incubate the adjacent set of sections with 20 µM Thioflavin S solution for 8 minutes at room temperature.
-
Wash the slides 3-4 times with distilled water.
-
Allow the slides to air dry at room temperature.
-
Coverslip the sections using an aqueous mounting medium.
-
Image the slides using a fluorescence microscope with appropriate filter sets.
Protocol 2: Co-staining of this compound and IBA-1 (Microglia)
This protocol enables the visualization of the spatial relationship between amyloid plaques stained with this compound and microglia identified by the IBA-1 antibody.
Materials:
-
Frozen or paraffin-embedded brain sections from an AD mouse model
-
This compound solution: 20 µM in 50% ethanol
-
Primary antibody: Rabbit anti-IBA-1 (e.g., Wako 019-19741) at 1:500 dilution
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488) at 1:1000 dilution
-
Blocking buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS
-
4% PFA in PBS
-
PBS
-
Tris-Buffered Saline (TBS)
-
Mounting medium with DAPI
Procedure:
-
Mount and fix brain sections as described in Protocol 1.
-
Incubate sections with 20 µM this compound solution for 10 minutes at room temperature.
-
Wash slides 3-4 times with distilled water.
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Incubate in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-IBA-1 antibody overnight at 4°C.
-
Wash the sections three times for 10 minutes each in TBS.
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.
-
Wash the sections three times for 10 minutes each in TBS.
-
Coverslip using mounting medium containing DAPI for nuclear counterstaining.
-
Image using a fluorescence or confocal microscope. Use the blue filter for this compound stained plaques and the green filter for IBA-1 positive microglia.[2]
Protocol 3: Co-staining of this compound and Aβ Antibodies (e.g., 6E10 or 4G8)
This protocol allows for the colocalization of this compound with specific Aβ epitopes recognized by monoclonal antibodies.
Materials:
-
Frozen or paraffin-embedded brain sections from an AD mouse model
-
This compound solution: 20 µM in 50% ethanol
-
Primary antibody: Mouse anti-Aβ, clone 6E10 or 4G8
-
Secondary antibody: Goat anti-mouse IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS
-
4% PFA in PBS
-
PBS
-
Mounting medium with DAPI
Procedure:
-
Mount and fix brain sections as described in Protocol 1.
-
Perform antigen retrieval by heating the sections in citrate buffer (if using paraffin-embedded tissue).
-
Incubate sections with 20 µM this compound solution for 10 minutes at room temperature.
-
Wash slides 3-4 times with distilled water.
-
Proceed with the immunohistochemistry protocol as described for IBA-1 in Protocol 2, using the anti-Aβ primary antibody and an appropriate secondary antibody.
-
Image the slides using a fluorescence or confocal microscope, ensuring distinct filter sets for this compound and the secondary antibody fluorophore.
Protocol 4: Co-staining of this compound and Phospho-Tau (AT8)
This protocol is designed to investigate the spatial relationship between amyloid plaques stained by this compound and neurofibrillary tangles or dystrophic neurites containing phosphorylated tau.
Materials:
-
Frozen or paraffin-embedded brain sections from a mouse model with both amyloid and tau pathology (e.g., 3xTg-AD)
-
This compound solution: 20 µM in 50% ethanol
-
Primary antibody: Mouse anti-phospho-tau (pS202/pT205), clone AT8
-
Secondary antibody: Goat anti-mouse IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS
-
4% PFA in PBS
-
PBS
-
Mounting medium with DAPI
Procedure:
-
Follow the same procedure as outlined in Protocol 3, substituting the anti-Aβ antibody with the anti-phospho-tau (AT8) antibody.
-
Careful selection of brain regions known to exhibit both plaque and tangle pathology is recommended for optimal results.
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound co-staining.
Alzheimer's Disease Pathology Relationship
References
Application Notes and Protocols for CRANAD-28 in Preclinical Alzheimer's Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a fluorescent probe derived from a curcumin (B1669340) scaffold, specifically a difluoroboron curcumin analogue, designed for the detection and visualization of amyloid-beta (Aβ) species in the context of Alzheimer's disease (AD) research.[1][2] Its favorable properties, including the ability to cross the blood-brain barrier, low toxicity, and bright fluorescence, make it a valuable tool for both in vitro and in vivo applications.[1][3] this compound binds to multiple forms of Aβ, including monomers, dimers, oligomers, and mature plaques, allowing for comprehensive labeling of amyloid pathology.[1][4] This document provides detailed application notes and protocols for the use of this compound in preclinical AD research.
Quantitative Data
A summary of the key quantitative properties of this compound is presented below for easy reference and comparison.
| Property | Value | Notes |
| Excitation Maximum (λex) | 498 nm | In PBS solution.[1] |
| Emission Maximum (λem) | 578 nm | In PBS solution.[1] |
| Quantum Yield (Φ) | > 0.32 | In PBS.[1] |
| Binding Affinity (Kd) for Aβ40 monomers | 68.8 nM | [4] |
| Binding Affinity (Kd) for Aβ42 monomers | 159.7 nM | [4] |
| Binding Affinity (Kd) for Aβ42 dimers | 162.9 nM | [4] |
| Binding Affinity (Kd) for Aβ42 oligomers | 85.7 nM | [4] |
| Binding Affinity (Kd) for Aβ40 aggregates | 52.4 nM | [4] |
| Average Labeled Plaque Size | 18 µm | Compared to 14 µm for Thioflavin S and 20 µm for 3D6 antibody.[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism and application of this compound, the following diagrams are provided.
Caption: Mechanism of this compound fluorescence upon binding to Aβ.
Caption: Workflow for ex vivo staining of amyloid plaques with this compound.
Caption: Workflow for in vivo imaging of amyloid plaques using this compound.
Experimental Protocols
Protocol 1: Ex Vivo Histological Staining of Amyloid Plaques
This protocol details the procedure for staining Aβ plaques in brain sections from Alzheimer's model mice.
Materials:
-
Microscope slides
-
Brain sections from an AD mouse model (e.g., APP/PS1)
-
4% Formalin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrophobic barrier pen
-
This compound staining solution: 20 µM this compound in 50% ethanol
-
Distilled water
-
Fluorescence microscope
Procedure:
-
Mount brain sections onto a glass slide.
-
Fix the sections in 4% formalin for 5 minutes.
-
Wash the slides twice with PBS buffer.
-
Use a hydrophobic barrier pen to draw a waterproof barrier around the mounted sections.
-
Incubate the sections in the this compound staining solution (20 µM in 50% ethanol).
-
Wash the slides 3-4 times with distilled water.
-
Allow the slides to dry at room temperature.
-
Image the stained sections using a fluorescence microscope with a blue excitation filter.[1]
Protocol 2: Co-staining of Amyloid Plaques and Microglia
This protocol allows for the simultaneous visualization of Aβ plaques and their spatial relationship with microglia.
Materials:
-
All materials from Protocol 1
-
Primary antibody: anti-IBA-1 antibody
-
Appropriate fluorescently labeled secondary antibody
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Permeabilization/blocking buffer
Procedure:
-
Follow steps 1-7 of Protocol 1 to stain for Aβ plaques with this compound.
-
Following the final wash with distilled water, proceed with standard immunohistochemistry for IBA-1.
-
Incubate the sections with a blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the sections with the primary anti-IBA-1 antibody overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the sections three times with PBS.
-
Mount the slides with an appropriate mounting medium.
-
Image the sections using a fluorescence microscope. Use a blue filter to detect Aβ plaques stained by this compound and a green filter (or other appropriate filter depending on the secondary antibody) to detect microglia.[1]
Protocol 3: In Vivo Two-Photon Imaging of Amyloid Plaques
This protocol outlines the procedure for imaging Aβ plaques in living Alzheimer's model mice using two-photon microscopy. This technique often requires a thinned-skull preparation for optimal imaging.[1]
Materials:
-
AD mouse model (e.g., 9-month-old APP/PS1 mouse)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for thinned-skull preparation
-
Dental drill
-
This compound solution for intravenous (i.v.) injection (formulation and dosage should be optimized based on institutional guidelines and preliminary studies)
-
Texas-red dextran (B179266) (70,000 MW) for visualizing blood vessels (optional)
-
Two-photon microscope
Procedure:
-
Thinned-Skull Preparation:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Surgically expose the skull over the region of interest.
-
Using a dental drill, carefully thin a circular area of the skull (approximately 2-3 mm in diameter) until it becomes translucent. Take care to avoid damaging the underlying dura and brain tissue.[2]
-
-
This compound Administration:
-
Administer this compound via intravenous (i.v.) injection. The optimal dose and formulation should be determined empirically, but a starting point can be guided by similar small molecule imaging agents.
-
If visualizing vasculature, co-inject with Texas-red dextran.
-
-
Two-Photon Imaging:
-
Position the anesthetized mouse under the two-photon microscope objective.
-
Images can be acquired approximately 15 minutes after the i.v. infusion of this compound.[2]
-
Use an appropriate excitation wavelength for this compound (e.g., around 900-920 nm, as two-photon excitation is typically double the one-photon wavelength).
-
Collect fluorescence emission in the appropriate range to detect this compound (e.g., 550-650 nm).
-
Acquire z-stacks to visualize amyloid plaques and cerebral amyloid angiopathy (CAA) in three dimensions.
-
Concluding Remarks
This compound is a robust and versatile fluorescent probe for the study of amyloid-beta pathology in preclinical Alzheimer's research. Its ability to label various Aβ species both in vitro and in vivo provides a powerful tool for investigating disease mechanisms, tracking disease progression, and evaluating the efficacy of potential therapeutic interventions. The protocols provided herein offer a starting point for researchers to incorporate this compound into their experimental workflows. As with any experimental technique, optimization of specific parameters may be necessary for individual research applications.
References
- 1. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Measuring CRANAD-28 Fluorescence Intensity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a robust, brightly fluorescent probe derived from a curcumin (B1669340) scaffold, designed for the detection and visualization of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[1][2][3] Its ability to penetrate the blood-brain barrier, coupled with its low toxicity, makes it a valuable tool for both in vitro and in vivo studies.[1][3][4] this compound binds to various forms of Aβ peptides, including monomers, dimers, and oligomers, as well as mature plaques.[1] This document provides detailed protocols for measuring this compound fluorescence intensity for the quantification and visualization of Aβ aggregates.
Key Characteristics of this compound
Quantitative data regarding the fluorescent properties of this compound are summarized in the table below.
| Property | Value | Source |
| Excitation Peak (in PBS) | 498 nm | [1][5] |
| Emission Peak (in PBS) | 578 nm | [1][5] |
| Quantum Yield (in PBS) | > 0.32 | [1] |
Signaling Pathway Context: The Amyloid Cascade
This compound is utilized within the research framework of the amyloid hypothesis in Alzheimer's disease. This hypothesis posits that the accumulation of Aβ peptides is a primary event leading to neurodegeneration. The following diagram illustrates a simplified overview of the amyloid cascade.
Experimental Protocols
In Vitro Measurement of Aβ Aggregation
This protocol describes the use of this compound to quantify the aggregation of Aβ peptides in a solution-based assay.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Recombinant Aβ peptides (e.g., Aβ1-42)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black plates, clear bottom
-
Fluorescence plate reader
Procedure:
-
Preparation of Aβ Fibrils: Incubate a solution of 2 µM recombinant Aβ1-42 in PBS.[6]
-
Preparation of Working Solutions:
-
Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 2 µM).[6]
-
Prepare serial dilutions of the Aβ fibril solution in PBS.
-
-
Assay:
-
In a 96-well plate, mix the this compound solution with the Aβ fibril dilutions. For example, mix 25 µL of 2 µM this compound with 25 µL of 2 µM Aβ1-42 fibril solution.[6]
-
Include control wells with this compound only (no Aβ) to measure baseline fluorescence.
-
Incubate the plate for 10 minutes at room temperature, protected from light.[6]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation set to ~498 nm and emission set to ~578 nm.
-
An enhanced fluorescence signal in the presence of Aβ fibrils compared to the this compound only control indicates binding and aggregation.[6]
-
Ex Vivo Staining of Aβ Plaques in Brain Tissue
This protocol outlines the procedure for staining Aβ plaques in fixed brain sections from transgenic mouse models of Alzheimer's disease.
Materials:
-
Paraffin-embedded or frozen brain sections (5 µm) from an APP/PS1 mouse model.[7]
-
This compound staining solution (e.g., 20 µM in a suitable buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol solutions (50%)
-
Distilled water
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Slide Preparation:
-
Staining:
-
Incubate the sections with the this compound staining solution.
-
-
Washing:
-
Wash the slides to remove unbound probe.
-
-
Mounting and Imaging:
-
Coverslip the sections using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope equipped with a blue or green excitation filter.[1] For example, use a blue excitation filter with a gain of 4 and an exposure time of 335 ms.[1]
-
Aβ plaques will appear as brightly fluorescent structures.
-
In Vivo Imaging of Aβ Plaques
This protocol provides a general guideline for non-invasive imaging of Aβ plaques in living animal models.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
-
This compound solution for intravenous injection.
-
Anesthesia.
-
Two-photon microscope or other suitable in vivo imaging system.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse.
-
For transcranial imaging, a thinned-skull cranial window may be prepared.
-
-
Probe Administration:
-
Administer this compound via intravenous (i.v.) injection.
-
-
Imaging:
-
Begin imaging approximately 15 minutes post-injection.[8]
-
Use a two-photon microscope for deep tissue imaging.
-
Blood vessels can be co-labeled with a fluorescent dextran (B179266) (e.g., Texas Red dextran) for anatomical reference.[8]
-
Aβ plaques and cerebral amyloid angiopathies (CAAs) will be labeled by this compound.[4][8]
-
Data Analysis and Interpretation
Fluorescence intensity data can be quantified using image analysis software such as ImageJ.[1] Key parameters to analyze include:
-
Signal-to-Noise Ratio (SNR): Compare the fluorescence intensity of stained plaques to the background fluorescence.
-
Plaque Size and Number: Quantify the diameter and count of labeled plaques.[1]
-
Spectral Analysis: this compound may exhibit different spectral signatures in the core and periphery of Aβ plaques, which can be analyzed using spectral unmixing functions on a confocal microscope.[1][2][3]
Troubleshooting
-
High Background Fluorescence: Ensure adequate washing steps to remove unbound probe. Consider using a lower concentration of this compound.
-
Weak Signal: Optimize the concentration of this compound and incubation time. Ensure the correct filter sets are being used for excitation and emission.
-
Photobleaching: Minimize exposure time during imaging and use an anti-fade mounting medium for ex vivo samples.
Conclusion
This compound is a versatile and potent fluorescent probe for the detection and quantification of amyloid-beta plaques.[1][2][3] The protocols provided herein offer a foundation for utilizing this compound in various experimental settings, from basic research into Alzheimer's disease pathology to the evaluation of potential therapeutic interventions.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 5. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
- 6. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optica Publishing Group [opg.optica.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing CRANAD-28 concentration for in vivo imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CRANAD-28 for in vivo imaging of amyloid-beta plaques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent probe derived from curcumin (B1669340), specifically a difluoroboron curcumin analogue.[1][2][3] Its primary application is the visualization of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease.[1][2][3] this compound is capable of crossing the blood-brain barrier, making it suitable for in vivo imaging in animal models.[1][4][5]
Q2: What are the spectral properties of this compound?
This compound has an excitation peak at approximately 498 nm and an emission peak at around 578 nm in PBS solution.[1] These properties make it suitable for fluorescence microscopy techniques, including two-photon microscopy.[1]
Q3: How does this compound compare to other amyloid plaque staining agents?
In ex vivo studies, this compound has been shown to provide brighter staining of Aβ plaques with a higher signal-to-noise ratio compared to Thioflavin S.[1] Unlike Thioflavin S and some antibodies, this compound's ability to be used for in vivo imaging allows for longitudinal studies of Aβ plaque development in living animals.[1]
Experimental Protocols
In Vivo Imaging Protocol (Mouse Model)
This protocol is a recommended starting point based on studies with similar curcumin-based probes. Optimization may be required for your specific experimental setup.
1. Probe Preparation:
-
Vehicle Formulation: Prepare a vehicle solution of 15% DMSO, 15% Kolliphor EL (formerly Cremophor EL), and 70% PBS (pH 7.4).[6]
-
This compound Solution: Dissolve this compound in the vehicle to achieve the desired final concentration. A starting dosage of 2.0 mg/kg body weight is recommended for intravenous injection.[6]
2. Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic protocol (e.g., isoflurane).[6]
-
If necessary for your imaging setup, perform a craniotomy or thin the skull over the region of interest to allow for optical access.
3. Administration:
-
Administer the prepared this compound solution via intravenous (tail vein) injection.[6]
4. Imaging:
-
Commence imaging at desired time points post-injection. Imaging can be performed at multiple time points (e.g., 20, 40, 60, 90, and 120 minutes) to observe the kinetics of the probe.[6]
-
For two-photon microscopy, typical excitation wavelengths are in the near-infrared range.
Experimental Workflow for In Vivo Imaging
Step-by-step process for ex vivo brain slice staining.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Signal Intensity | Suboptimal Probe Concentration: The concentration of this compound may be too low for adequate signal detection. | Titrate the concentration of this compound. For in vivo studies, consider increasing the dosage in increments. For ex vivo staining, ensure the 20 µM concentration is accurately prepared. |
| Insufficient Incubation Time (Ex Vivo): The probe may not have had enough time to bind to the amyloid plaques. | Increase the incubation time during the staining protocol. | |
| Photobleaching: Excessive exposure to excitation light can cause the fluorophore to lose its fluorescence. | Minimize the exposure time and intensity of the excitation light. Use a more sensitive detector or image acquisition settings. | |
| High Background Signal | Non-specific Binding: The probe may be binding to other structures in the tissue, reducing the signal-to-noise ratio. | Ensure adequate washing steps are performed after staining (ex vivo). For in vivo imaging, background may decrease over time as unbound probe is cleared from circulation; optimize the imaging time window post-injection. |
| Autofluorescence: Biological tissues can have endogenous fluorescence, which can interfere with the signal from the probe. | Acquire a pre-injection image to establish a baseline of autofluorescence. This can be subtracted from the post-injection images during analysis. | |
| Inconsistent Staining | Uneven Probe Distribution: In ex vivo staining, uneven application of the staining solution can lead to inconsistent results. | Ensure the entire tissue section is fully immersed in the this compound solution during incubation. |
| Variability in Animal Model: The density and distribution of amyloid plaques can vary between individual animals. | Use age-matched animals and ensure consistent experimental conditions. |
Troubleshooting Logic
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
reducing background fluorescence with CRANAD-28 staining
Welcome to the technical support center for CRANAD-28 staining. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, with a particular focus on reducing background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent probe derived from curcumin (B1669340), designed for the detection of amyloid-beta (Aβ) plaques, which are a primary hallmark of Alzheimer's disease.[1][2] It can be utilized for both in vivo and ex vivo imaging of Aβ deposits.[1][2] Its favorable properties include the ability to cross the blood-brain barrier and a higher signal-to-noise ratio compared to traditional dyes like Thioflavin S.[3]
Q2: What are the spectral properties of this compound?
A2: this compound has an excitation peak at approximately 498 nm and an emission peak at around 578 nm.[3]
Q3: What is the mechanism of action for this compound?
A3: this compound binds to various forms of amyloid-beta, including monomers, oligomers, and mature fibrils that constitute amyloid plaques.[3][4] This binding event leads to a decrease in its fluorescence intensity, which can be used to detect the presence of Aβ species.[4]
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can obscure the specific signal from this compound staining, making data interpretation difficult. Below are common causes and solutions to mitigate this issue.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire tissue section | Probe concentration is too high: Excess probe can bind non-specifically to tissue components. | Optimize probe concentration: Perform a concentration titration series (e.g., 5 µM, 10 µM, 20 µM, 40 µM) to find the optimal concentration that provides a strong signal with minimal background. |
| Inadequate washing: Insufficient washing may not remove all unbound probe. | Increase washing steps: After incubation with this compound, increase the number and duration of washes. For example, wash with 50% ethanol (B145695) three to four times, followed by distilled water washes.[3] The addition of a mild detergent like Tween-20 to the washing buffer can also be tested. | |
| Autofluorescence of the brain tissue: Endogenous fluorophores within the tissue, such as lipofuscin, can contribute to background signal. | Use an autofluorescence quencher: Pre-treat tissue sections with an autofluorescence quenching agent like Sudan Black B before staining.[5] | |
| Non-specific binding to other tissue components: Curcumin and its derivatives can sometimes bind non-specifically to lipids and other proteins.[6] | Use a blocking solution: While not always standard for small molecule probes, pre-incubating the tissue with a blocking buffer (e.g., containing bovine serum albumin or serum from the secondary antibody's host species) may reduce non-specific binding. | |
| Punctate or granular background staining | Probe aggregation: this compound may form aggregates in the staining solution, which can then stick to the tissue. | Prepare fresh staining solution: Always prepare the this compound staining solution fresh before each use. Ensure the probe is fully dissolved in the solvent (e.g., 10 mM in DMSO) before further dilution in the staining buffer (e.g., 50% ethanol).[3][7] |
| Contaminated buffers or reagents: Particulates in buffers can autofluoresce or cause light scatter. | Filter all buffers: Use sterile, filtered buffers for all steps of the staining protocol. |
Quantitative Data Summary
| Probe | Signal-to-Noise Ratio (SNR) | Statistical Significance (vs. Thioflavin S) |
| This compound | 5.54 | p < 0.001 |
| Thioflavin S | 4.27 | - |
This data indicates that this compound provides a significantly higher signal-to-noise ratio compared to Thioflavin S for the detection of Aβ plaques.[3]
Experimental Protocols
Detailed Protocol for Staining Fixed Brain Sections with this compound
This protocol is adapted from established methods for this compound staining.[3]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)[7]
-
50% Ethanol
-
Distilled water
-
Phosphate-buffered saline (PBS)
-
Mounting medium
-
Glass slides and coverslips
-
Hydrophobic barrier pen
Procedure:
-
Tissue Preparation:
-
Mount frozen or paraffin-embedded brain sections onto glass slides.
-
For paraffin (B1166041) sections, deparaffinize and rehydrate through a series of xylene and ethanol washes.
-
For frozen sections, allow them to air dry.
-
-
Fixation (Optional but recommended for fresh tissue):
-
Fix sections in 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash twice with PBS for 5 minutes each.
-
-
Staining:
-
Create a hydrophobic barrier around the tissue section using a barrier pen.
-
Prepare the this compound working solution by diluting the stock solution in 50% ethanol to the desired final concentration (start with 20 µM and optimize as needed).[3]
-
Incubate the sections with the this compound working solution for 10-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the sections 3-4 times with 50% ethanol for 2 minutes each to remove unbound probe.
-
Rinse thoroughly with distilled water 3-4 times.[3]
-
-
Mounting:
-
Allow the slides to air dry completely at room temperature in the dark.
-
Apply a drop of mounting medium and coverslip.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~498 nm, Emission: ~578 nm).[3]
-
Visualizations
Amyloid-Beta Aggregation Pathway
Caption: The amyloidogenic pathway leading to the formation of amyloid plaques.
This compound Staining Workflow
Caption: A typical experimental workflow for this compound staining of brain tissue.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting high background in this compound staining.
References
- 1. researchgate.net [researchgate.net]
- 2. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
troubleshooting poor CRANAD-28 signal in brain tissue
Welcome to the technical support center for CRANAD-28, a fluorescent probe for the visualization of amyloid-beta (Aβ) plaques in brain tissue. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the use of this compound for staining brain tissue, presented in a question-and-answer format.
Q1: I am not seeing any fluorescent signal, or the signal is very weak. What are the possible causes and solutions?
A weak or absent signal can stem from several factors throughout the experimental workflow. Here is a step-by-step guide to troubleshoot this issue:
-
Probe Integrity and Storage:
-
Question: Could my this compound probe have degraded?
-
Answer: Yes, improper storage can lead to degradation. This compound powder should be stored at -20°C for up to 12 months. In solvent, it should be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
-
Staining Protocol:
-
Question: Is my staining protocol optimized for this compound?
-
Answer: A suboptimal protocol is a common reason for poor signal. Please refer to the detailed Experimental Protocol for this compound Staining of Brain Tissue section below. Key parameters to check are:
-
Concentration: A concentration of 20 µM in 50% ethanol (B145695) has been shown to be effective.[1] You may need to titrate the concentration for your specific tissue and imaging system.
-
Incubation Time: Ensure sufficient incubation time for the probe to penetrate the tissue and bind to Aβ plaques.
-
Washing Steps: Inadequate washing can leave residual unbound probe, increasing background and potentially quenching the signal. Conversely, excessive washing might elute the probe from the plaques.
-
-
-
Tissue Preparation:
-
Question: Could the way I prepared my brain tissue be the problem?
-
Answer: Absolutely. Tissue fixation and sectioning are critical steps.
-
Fixation: Over-fixation with aldehydes can mask epitopes and increase autofluorescence. While a 5-minute fixation in 4% formalin has been reported, you may need to optimize this for your samples.[1]
-
Tissue Thickness: Thick sections can impede probe penetration and increase light scattering.
-
-
-
Imaging Setup:
-
Question: Are my microscope settings correct for this compound?
-
Answer: Incorrect filter sets or imaging parameters will result in a poor signal. This compound has an excitation maximum at approximately 498 nm and an emission maximum at around 578 nm in PBS.[1] Use a filter set that is appropriate for these wavelengths (e.g., a blue excitation filter).
-
Q2: My background fluorescence is very high, making it difficult to distinguish the signal from the noise. How can I reduce the background?
High background can obscure your specific signal. Here are some common causes and solutions:
-
Autofluorescence:
-
Question: Could the brain tissue itself be fluorescing?
-
Answer: Yes, brain tissue, especially from aged subjects, can exhibit significant autofluorescence due to lipofuscin and other endogenous fluorophores. Consider using an autofluorescence quenching kit or a brief treatment with Sudan Black B.
-
-
Probe Aggregation:
-
Question: Can this compound aggregate and cause non-specific background?
-
Answer: Like many fluorescent probes, this compound can potentially aggregate at high concentrations or in inappropriate solvents, leading to non-specific staining. Ensure the probe is fully dissolved in your staining solution.
-
-
Inadequate Washing:
-
Question: Am I washing my sections enough after staining?
-
Answer: Insufficient washing will leave unbound probe in the tissue, contributing to high background. The protocol suggests washing 3-4 times with distilled water.[1]
-
Q3: The fluorescent signal from my stained plaques is fading quickly during imaging. What is happening and how can I prevent it?
This phenomenon is called photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.
-
Minimize Exposure:
-
Solution: Reduce the time your sample is exposed to the excitation light. Use a lower light intensity or a neutral density filter. Locate the region of interest using a lower magnification or transmitted light before switching to fluorescence imaging for acquisition.
-
-
Antifade Mounting Media:
-
Solution: Mount your coverslips with a commercially available antifade mounting medium. This will help to reduce photobleaching and preserve your signal for longer imaging sessions.
-
Q4: I am observing unexpected fluorescence quenching. What could be causing this?
Fluorescence quenching is a process that decreases the fluorescence intensity.
-
Interaction with Aβ:
-
Note: Interestingly, the fluorescence intensity of this compound has been observed to decrease upon mixing with soluble Aβ species in solution, which is contrary to many other amyloid probes.[2] This quenching is part of its binding mechanism.
-
-
Environmental Factors:
-
Question: Are there any substances that can quench this compound's fluorescence?
-
Answer: As a curcumin-based probe, this compound's fluorescence can be sensitive to its environment. For instance, the presence of certain metal ions, like copper (Cu2+), has been shown to quench the fluorescence of curcumin (B1669340).[3] Ensure your buffers and solutions are free from contaminating metal ions.
-
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound based on published data.
| Property | Value | Reference(s) |
| Excitation Maximum (in PBS) | ~498 nm | [1] |
| Emission Maximum (in PBS) | ~578 nm | [1] |
| Quantum Yield (in PBS) | > 0.32 | [1] |
| Signal-to-Noise Ratio (SNR) | 5.54 (compared to 4.27 for Thioflavin S) | [1][4] |
| Binding Affinity (Kd) | ||
| with Aβ40 monomers | 68.8 nM | [2] |
| with Aβ42 monomers | 159.7 nM | [2] |
| with Aβ42 dimers | 162.9 nM | [2] |
| with Aβ42 oligomers | 85.7 nM | [2] |
| with Aβ40 aggregates | 52.4 nM | [2] |
Experimental Protocol for this compound Staining of Brain Tissue
This protocol is a general guideline based on published methods.[1] Optimization may be required for your specific experimental conditions.
Materials:
-
Brain tissue sections mounted on glass slides
-
4% Formalin in PBS
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
50% Ethanol
-
Distilled water
-
Hydrophobic barrier pen
-
Antifade mounting medium
Procedure:
-
Fixation: Fix the brain sections on the glass slide with 4% formalin for 5 minutes.
-
Washing: Gently wash the slides twice with PBS.
-
Barrier: Use a hydrophobic barrier pen to draw a circle around the tissue section to contain the staining solution.
-
Staining Solution Preparation: Prepare a 20 µM this compound staining solution in 50% ethanol. For example, add 2 µL of a 10 mM this compound stock solution to 1 mL of 50% ethanol.
-
Incubation: Cover the tissue section with the this compound staining solution and incubate. The optimal incubation time may need to be determined empirically, but typically ranges from 10 to 30 minutes at room temperature.
-
Washing: Wash the sections 3-4 times with distilled water to remove unbound probe.
-
Drying: Allow the slides to air dry at room temperature.
-
Mounting: Apply a drop of antifade mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.
-
Imaging: Image the slides using a fluorescence microscope with an appropriate filter set for this compound (Excitation: ~498 nm, Emission: ~578 nm).
Diagrams
Troubleshooting Workflow for Poor this compound Signal
Caption: A flowchart outlining the systematic steps for troubleshooting poor this compound signal.
This compound Signaling Pathway
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of curcumin analogues for in vivo fluorescence imaging and inhibiting copper-induced cross-linking of amyloid beta species in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
CRANAD-28 Technical Support Center: Troubleshooting and FAQs for Aβ Plaque Quantification
Welcome to the technical support center for CRANAD-28, a fluorescent probe for the visualization and quantification of amyloid-beta (Aβ) plaques. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent probe derived from curcumin (B1669340), designed for the detection of Aβ plaques.[1][2] It is a lipophilic molecule that can cross the blood-brain barrier, making it suitable for both in vivo and ex vivo imaging of Aβ plaques.[1][3] Its mechanism of action involves binding to various Aβ species, including monomers, dimers, oligomers, and aggregated fibrils that form plaques.[3] A unique characteristic of this compound is that its fluorescence intensity decreases upon binding to Aβ species.[3]
Q2: What are the main advantages of using this compound compared to other probes like Thioflavin S?
This compound offers several advantages over traditional Aβ plaque staining agents like Thioflavin S:
-
Brighter Signal and Higher Signal-to-Noise Ratio (SNR): Studies have shown that Aβ plaques stained with this compound are noticeably brighter and have a significantly higher SNR compared to those stained with Thioflavin S at matched concentrations.[1]
-
Superior Plaque Labeling: this compound has been demonstrated to label a higher number of Aβ plaques compared to Thioflavin S.[4]
-
In Vivo Imaging Capability: Due to its ability to penetrate the blood-brain barrier and its fluorescence properties, this compound is suitable for in vivo two-photon microscopy, allowing for longitudinal studies of plaque dynamics in living animals.[1][3]
-
Binding to Soluble Aβ Species: this compound can bind to soluble Aβ species like monomers and oligomers, which may allow for the visualization of a broader range of Aβ pathology.[1][5]
Q3: What are the excitation and emission wavelengths of this compound?
In a phosphate-buffered saline (PBS) solution, this compound has an excitation peak at approximately 498 nm and an emission peak at around 578 nm.[1][4][6]
Troubleshooting Guide
Weak or No Fluorescence Signal
Problem: I am not observing a strong fluorescence signal from the Aβ plaques after staining with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Filter Sets | Ensure you are using the appropriate filter sets for this compound's excitation and emission spectra (Excitation: ~498 nm, Emission: ~578 nm). |
| Low Probe Concentration | Optimize the this compound concentration. For ex vivo staining, a typical starting concentration is 20 µM.[1] For in vivo imaging, refer to established protocols for appropriate dosages. |
| Insufficient Incubation Time | For ex vivo staining, ensure sufficient incubation time for the probe to penetrate the tissue and bind to the plaques. |
| Photobleaching | Minimize exposure to the excitation light source. Use a lower laser power or a more sensitive detector if possible. There is limited specific data on this compound's photostability, so minimizing light exposure is a crucial general practice. |
| Poor Blood-Brain Barrier Penetration (in vivo) | While this compound is designed to cross the BBB, individual animal physiology can vary. Ensure proper intravenous injection technique. Consider using a positive control animal with a known high plaque load. |
High Background Fluorescence
Problem: I am observing a high background signal, which makes it difficult to distinguish the plaques.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Excess Unbound Probe | For ex vivo staining, ensure thorough washing steps after incubation with this compound to remove unbound probe.[1] For in vivo imaging, allow sufficient time for the probe to clear from the bloodstream and non-target tissues. Peak signal in the brain is often observed around 10-30 minutes post-injection, followed by washout.[7] |
| Autofluorescence | Brain tissue, especially in older animals, can exhibit significant autofluorescence. Acquire a pre-injection or unstained control image to establish a baseline autofluorescence profile. Spectral imaging and linear unmixing can be used to separate the this compound signal from the autofluorescence. |
| Off-Target Binding | While this compound shows high specificity for Aβ, some non-specific binding can occur. Optimize the probe concentration and washing steps to minimize this. |
Challenges in Plaque Quantification
Problem: I am finding it difficult to accurately quantify the Aβ plaque load from my this compound images.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Fluorescence Quenching | This compound's fluorescence is quenched upon binding to Aβ.[3] This is an inverted signal compared to "turn-on" probes. Your image analysis workflow must account for this. Quantification should be based on the decrease in fluorescence in plaque regions relative to the surrounding tissue. |
| Binding to Soluble Aβ | This compound binds to soluble Aβ species, which can create a diffuse signal around plaques and in the parenchyma, potentially leading to an overestimation of plaque size.[1][5] Be cautious when defining plaque boundaries. Consider using a secondary, plaque-core-specific marker for validation if precise plaque size is critical. |
| Difficulty Distinguishing Plaque Types | This compound provides distinct spectral signatures for the core and periphery of plaques, which may aid in distinguishing dense-core from diffuse plaques.[1] Utilize spectral imaging and analysis to explore these differences. However, robust, automated differentiation may require more advanced image analysis algorithms or co-staining with antibodies specific to different Aβ conformations. |
| Image Analysis Thresholding | The choice of threshold to segment plaques is critical. Use a standardized and objective method for thresholding across all images in your study. Consider using an automated, algorithm-based thresholding method. |
Experimental Protocols
Ex Vivo Staining of Brain Sections
This protocol is a general guideline and may require optimization for your specific tissue and imaging setup.
-
Tissue Preparation: Mount fixed brain sections onto glass slides.
-
Rehydration and Fixation: Rehydrate the sections in PBS and briefly fix in 4% formalin for 5 minutes. Wash twice with PBS.
-
Staining: Incubate the sections in a solution of 20 µM this compound in 50% ethanol.
-
Washing: Wash the sections 3-4 times with distilled water to remove unbound probe.[1]
-
Mounting and Imaging: Air dry the slides at room temperature and coverslip with an appropriate mounting medium. Image using a fluorescence microscope with suitable filter sets.
In Vivo Two-Photon Imaging
This protocol is a general guideline for imaging Aβ plaques in live mouse models.
-
Animal Preparation: Prepare the animal for imaging, which may involve the surgical implantation of a cranial window or thinning of the skull.
-
Baseline Imaging: Acquire baseline images of the brain region of interest to assess autofluorescence.
-
Probe Administration: Administer this compound via intravenous (i.v.) injection. The exact dosage should be optimized, but a starting point can be derived from similar curcumin-based probes.
-
Post-Injection Imaging: Acquire images at various time points post-injection (e.g., 5, 10, 30, 60, 120, and 180 minutes) to capture the kinetics of probe distribution and binding.[7]
-
Image Analysis: Analyze the images to quantify changes in fluorescence over time, indicative of Aβ plaque labeling.
Data Presentation
Table 1: Comparison of this compound and Thioflavin S for Aβ Plaque Staining
| Parameter | This compound | Thioflavin S | Reference |
| Signal-to-Noise Ratio (SNR) | 5.54 | 4.27 | [1] |
| Plaque Labeling Efficiency | Higher | Lower | [4] |
| In Vivo Capability | Yes | No | [1][3] |
| Binds to Soluble Aβ | Yes | No | [1][5] |
Visualizations
Caption: Workflow for ex vivo Aβ plaque staining using this compound.
Caption: Workflow for in vivo Aβ plaque imaging using this compound.
Caption: Relationship between this compound's properties and signal generation.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 3. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
- 7. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
minimizing CRANAD-28 off-target binding in tissue
Welcome to the technical support center for CRANAD-28. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this compound for the detection of amyloid-beta (Aβ) species in tissue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it bind to?
This compound is a fluorescent probe derived from curcumin (B1669340), designed for the detection of amyloid-beta (Aβ) aggregates.[1][2][3] It is known to bind to various forms of Aβ, including monomers, dimers, oligomers, and mature fibrils that form amyloid plaques.[1][4] This broad-spectrum binding is a key consideration in interpreting staining patterns, as a diffuse signal may indicate the presence of soluble Aβ species, not just compact plaques.[1]
Q2: My signal is weak or absent. What are the possible causes?
Several factors can lead to a weak or absent signal. First, confirm the presence of Aβ deposits in your tissue, as this compound is specific for these structures. Ensure that the probe has not degraded by storing it properly, protected from light. Finally, verify that your imaging settings, including the excitation and emission wavelengths (typically around 498 nm for excitation and 578 nm for emission in PBS), are correctly configured for this compound.[1][4][5]
Q3: I am observing high background fluorescence. What can I do to reduce it?
High background fluorescence can be caused by several factors, including tissue autofluorescence and non-specific binding of the probe. Please refer to the detailed troubleshooting guides below for strategies to address these issues.
Q4: Is a blocking step with serum or BSA necessary for this compound staining?
Traditional blocking methods using serum or Bovine Serum Albumin (BSA) are primarily designed to prevent non-specific binding of antibodies. As this compound is a small molecule, these agents may not be as effective. The primary mechanisms of non-specific binding for this compound are more likely related to hydrophobic interactions with other tissue components. Therefore, optimizing the probe concentration, staining buffer composition, and washing steps is generally more critical than a traditional blocking step.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure the specific signal from Aβ deposits, leading to a poor signal-to-noise ratio. The two main culprits are tissue autofluorescence and non-specific binding of this compound.
dot
Caption: Logic diagram for diagnosing the source of high background.
Brain tissue, especially from aged subjects, can exhibit significant autofluorescence, primarily due to the accumulation of lipofuscin.[6] This autofluorescence is often more pronounced in the green and yellow channels, which may overlap with the this compound signal.
Experimental Protocol: Quenching Autofluorescence with Sudan Black B
-
Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Ensure the solution is well-dissolved and filtered to remove any particulates.
-
Tissue Staining: After your standard this compound staining and washing protocol, incubate the tissue sections in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Washing: Gently wash the sections with 70% ethanol to remove excess Sudan Black B, followed by several washes with PBS or distilled water.
-
Mounting and Imaging: Mount the coverslip and proceed with imaging.
Table 1: Comparison of Autofluorescence Reduction Methods
| Method | Principle | Advantages | Disadvantages |
| Sudan Black B | A lipophilic dye that quenches lipofuscin fluorescence.[7] | Effective for lipofuscin in aged brain tissue.[7] | Can introduce its own background in the far-red spectrum. |
| Sodium Borohydride | Reduces aldehyde-induced autofluorescence from fixation.[8] | Effective for formaldehyde-fixed tissues.[8] | Can increase autofluorescence of red blood cells. |
| Photobleaching | Exposing the tissue to a strong light source to permanently quench endogenous fluorophores.[9] | No chemical additions that could interfere with staining.[9] | Can be time-consuming; may affect the integrity of some epitopes if used with antibody co-staining.[9] |
This compound is a hydrophobic molecule and can bind non-specifically to other lipophilic structures in the tissue. Optimizing your staining protocol is key to minimizing this effect.
Experimental Protocol: Optimizing this compound Staining
-
Probe Concentration: The standard protocol suggests 20 µM this compound. If high background persists, titrate the concentration down (e.g., 10 µM, 5 µM). Conversely, if the signal is weak, you may need to increase the concentration, but be mindful of a potential increase in background.
-
Staining Buffer Composition: The standard protocol uses 50% ethanol in the staining buffer. Ethanol can influence the solubility of the probe and its interaction with the tissue. You can experiment with varying the ethanol concentration (e.g., 40% or 60%) to find the optimal balance between specific signal and background.
-
Incubation Time: A typical incubation time is 10-30 minutes. Reducing the incubation time may decrease non-specific binding.
-
Washing Steps: Thorough washing after incubation is crucial. Increase the number and duration of washes with PBS or distilled water to effectively remove unbound probe.
Table 2: Quantitative Data on this compound Staining
| Parameter | Value | Reference |
| Signal-to-Noise Ratio (SNR) | 5.54 (at 20 µM) | [1] |
| Binding Affinity (Kd) for Aβ aggregates | 52.4 nM - 85.7 nM | [4] |
| Quantum Yield (in PBS) | > 0.32 | [1] |
Issue 2: Signal Interpretation
Q: The this compound staining shows a diffuse pattern in addition to distinct plaques. Is this off-target binding?
Not necessarily. This compound is known to bind to soluble forms of Aβ, including monomers and oligomers.[1][4] A diffuse signal may therefore represent the presence of these soluble species, which are also pathologically relevant. Co-staining with an antibody specific for fibrillar Aβ (e.g., 6E10) can help to distinguish between plaque-associated and diffuse signal.
Experimental Workflow: Co-staining with this compound and an Aβ Antibody
dot
Caption: Workflow for co-staining tissue with an antibody and this compound.
By following these guidelines and protocols, researchers can optimize their use of this compound and effectively troubleshoot common issues, leading to more reliable and interpretable results in the study of Alzheimer's disease pathology.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Autofluorescent cells in rat brain can be convincing impostors in green fluorescent reporter studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
image acquisition settings for optimal CRANAD-28 signal
Welcome to the technical support center for CRANAD-28, a fluorescent probe for the visualization of amyloid-beta (Aβ) plaques. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals optimize their image acquisition settings and effectively utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound has an excitation peak at approximately 498 nm and an emission peak at 578 nm in PBS solution.[1][2] For practical applications, an excitation wavelength of 488 nm has been successfully used in confocal microscopy.[1]
Q2: Can this compound be used for both in vitro and in vivo imaging?
A2: Yes, this compound is a versatile probe suitable for both ex vivo histological staining of Aβ plaques and in vivo imaging.[1][3][4][5][6] Its ability to cross the blood-brain barrier and its low toxicity make it effective for in vivo studies using techniques like two-photon microscopy.[1][5][6][7]
Q3: What makes this compound a good candidate for Aβ plaque imaging?
A3: this compound is a brightly fluorescent compound with a high quantum yield (>0.32 in PBS).[1][7] It demonstrates robust staining of Aβ plaques, providing a high signal-to-noise ratio.[1] Furthermore, it can provide distinct spectral signatures for the core and periphery of Aβ plaques, offering deeper insights into plaque pathology.[1][3][4]
Q4: Is this compound suitable for two-photon microscopy?
A4: Yes, this compound is well-suited for in vivo imaging of Aβ plaques using two-photon microscopy due to its ability to penetrate the blood-brain barrier and its favorable photophysical properties.[1][5][6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Incorrect filter sets/wavelength settings. | Ensure that the excitation and emission filters are appropriate for this compound's spectral properties (Excitation ~498 nm, Emission ~578 nm). For confocal microscopy, a 488 nm laser line for excitation can be used.[1] |
| Low probe concentration. | Optimize the staining concentration of this compound. While specific concentrations can be application-dependent, it has been used at concentrations matched to Thioflavin S for comparative studies.[1] | |
| Photobleaching. | Reduce laser power and/or exposure time. Use an anti-fade mounting medium for fixed tissue sections. | |
| High Background Signal | Non-specific binding. | Ensure adequate washing steps after incubation with this compound. Consider using a blocking solution appropriate for your sample type. |
| Autofluorescence. | Perform imaging of an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing techniques if your imaging system supports it. | |
| Signal Quenching | Interaction with Aβ species. | Be aware that unlike some other probes, the fluorescence intensity of this compound can decrease upon interaction with various Aβ species, including monomers, oligomers, and aggregates.[7] This is an intrinsic property of the probe and should be considered during data interpretation. |
| Inconsistent Staining | Uneven probe distribution. | Ensure thorough mixing of the this compound solution and uniform application to the sample. For tissue sections, ensure the entire section is covered during incubation. |
| Tissue processing artifacts. | Ensure consistent and optimal tissue fixation and processing protocols. |
Quantitative Data Summary
Table 1: Spectral Properties of this compound
| Property | Value | Source(s) |
| Excitation Peak (in PBS) | 498 nm | [1][2][7] |
| Emission Peak (in PBS) | 578 nm | [1][2][7] |
| Quantum Yield (in PBS) | > 0.32 | [1][7] |
Table 2: Recommended Starting Parameters for Imaging
| Imaging Modality | Excitation | Emission Detection | Notes |
| Confocal Microscopy | 488 nm laser line | Collect emission around 578 nm (e.g., 550-650 nm) | A 40x oil immersion objective has been used for detailed plaque analysis.[1] |
| Two-Photon Microscopy | - | - | This compound is suitable for two-photon imaging for both Aβ plaques and cerebral amyloid angiopathy (CAA).[7][8] |
| In Vivo Fluorescence Imaging | - | - | This compound has been used for in vivo fluorescence imaging in animal models.[9] |
Experimental Protocols
Protocol 1: Ex Vivo Staining of Aβ Plaques in Brain Tissue Sections
-
Tissue Preparation: Prepare brain sections from transgenic (e.g., APP/PS1) and wild-type mice as per standard histological procedures.
-
Rehydration and Permeabilization (if required): Rehydrate paraffin-embedded sections through a series of ethanol (B145695) washes. Permeabilize sections with a suitable detergent (e.g., Triton X-100) if necessary.
-
This compound Staining:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS). The optimal concentration may need to be determined empirically, but concentrations comparable to those used for Thioflavin S staining can be a starting point.
-
Incubate the tissue sections with the this compound solution in a dark, humidified chamber. Incubation time may vary, but 10-30 minutes is a common starting range.
-
-
Washing: Gently wash the sections multiple times with buffer (e.g., PBS) to remove unbound probe and reduce background signal.
-
Mounting: Mount the sections with an aqueous mounting medium. An anti-fade reagent can be included to minimize photobleaching.
-
Imaging:
-
Use a fluorescence or confocal microscope equipped with appropriate filter sets for this compound (e.g., excitation around 488-498 nm and emission detection around 578 nm).
-
Acquire images using optimized settings for laser power, gain, and exposure time to achieve a good signal-to-noise ratio.
-
Visualizations
Caption: Experimental workflow for ex vivo staining of amyloid-beta plaques with this compound.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
- 3. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 4. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 6. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
refining CRANAD-28 staining for different tissue preparations
Welcome to the technical support center for CRANAD-28 staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for refining this compound staining across different tissue preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent probe, specifically a difluoroboron curcumin (B1669340) analogue.[1][2] Its primary application is the sensitive detection and visualization of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease.[1][3] It can be used for both ex vivo histological staining of tissue sections and in vivo imaging.[1][3]
Q2: What are the spectral properties of this compound?
A2: this compound has an excitation maximum at approximately 498 nm and an emission maximum at around 578 nm in PBS solution.[1][3]
Q3: How does this compound compare to other amyloid-beta dyes like Thioflavin S?
A3: this compound offers several advantages over the more traditional dye, Thioflavin S. Studies have shown that this compound provides brighter staining of Aβ plaques and a significantly higher signal-to-noise ratio (SNR), making it a more robust imaging tool.[1]
Q4: Can this compound be used for both frozen and paraffin-embedded tissue sections?
A4: Yes, this compound can be used for both frozen and paraffin-embedded tissue sections. However, the staining protocols will differ between these two preparation methods. Detailed protocols and troubleshooting for each are provided below.
Q5: Does this compound bind to all forms of amyloid-beta?
A5: this compound has been shown to bind to various species of amyloid-beta, including monomers, dimers, oligomers, and insoluble fibrils that form plaques.[1] This broad-spectrum binding may result in the visualization of a more extensive Aβ pathology compared to dyes that only bind to mature fibrils.
Experimental Protocols
Protocol 1: this compound Staining for Formalin-Fixed, OCT-Embedded Frozen Brain Sections
This protocol is adapted from established methodologies for staining Aβ plaques in transgenic mouse brain tissue.[3]
Tissue Preparation:
-
Perfuse the animal with 1X phosphate-buffered saline (PBS), pH 7.4, followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 20-40 µm thick sections using a cryostat and mount them on charged slides.
Staining Procedure:
-
Allow the slides to air dry for 30 minutes.
-
Briefly fix the mounted sections in 4% formalin for 5 minutes.[3]
-
Wash the slides twice with PBS for 5 minutes each.
-
Prepare a 20 µM this compound staining solution in 50% ethanol (B145695).
-
Incubate the sections in the this compound solution for 10-30 minutes at room temperature in the dark.
-
Briefly rinse the slides in distilled water (3-4 times).[3]
-
Allow the slides to air dry completely in the dark.
-
Coverslip the sections using an aqueous mounting medium with an anti-fade reagent (e.g., Vectashield).[3]
-
Seal the coverslip with nail polish and store the slides at 4°C in the dark until imaging.[3]
Protocol 2: this compound Staining for Formalin-Fixed, Paraffin-Embedded (FFPE) Brain Sections
This protocol is a general guideline adapted for small molecule fluorescent dyes and may require optimization.
Tissue Preparation and Deparaffinization:
-
Fix the tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissue through a series of graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Cut 5-10 µm thick sections using a microtome and mount on charged slides.
-
Deparaffinize the sections by immersing them in xylene (2 changes for 10 minutes each).
-
Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each, followed by a final rinse in distilled water.
Staining Procedure:
-
Perform antigen retrieval if necessary (though often not required for small molecule dyes, it may enhance signal in some cases). A common method is heat-induced epitope retrieval (HIER) in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature.
-
Wash the slides in PBS three times for 5 minutes each.
-
Prepare a this compound staining solution (e.g., 10-30 µM in 50% ethanol or PBS). The optimal concentration should be determined empirically.
-
Incubate the sections with the this compound solution for 30-60 minutes at room temperature in a humidified, dark chamber.
-
Rinse the slides with PBS three times for 5 minutes each to remove unbound dye.
-
(Optional) Counterstain with a nuclear stain like DAPI if desired.
-
Coverslip using an aqueous mounting medium with an anti-fade reagent.
-
Store slides at 4°C in the dark.
Quantitative Data Summary
| Parameter | Frozen Sections (Formalin-Fixed, OCT) | Paraffin-Embedded Sections (FFPE) | Reference |
| Fixation | 4% PFA perfusion followed by 24h post-fixation | 10% Neutral Buffered Formalin for 24-48h | General histology guidelines |
| Section Thickness | 20-40 µm | 5-10 µm | General histology guidelines |
| This compound Concentration | 20 µM in 50% ethanol | 10-30 µM (optimization recommended) | [3] |
| Incubation Time | 10-30 minutes | 30-60 minutes (optimization recommended) | [3] |
| Antigen Retrieval | Not typically required | May be beneficial; test with and without HIER | General IHC knowledge |
| Signal-to-Noise Ratio (SNR) | 5.54 | Not explicitly reported, but expected to be high | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | - this compound concentration is too high.- Inadequate washing.- Autofluorescence of the tissue. | - Titrate the this compound concentration to find the optimal balance between signal and background.- Increase the number and duration of post-staining washes.- Include an unstained control to assess autofluorescence. Consider using a mounting medium with an anti-fade and background-reducing agent. |
| Weak or No Signal | - this compound concentration is too low.- Insufficient incubation time.- Over-fixation of tissue (especially in FFPE).- Photobleaching. | - Increase the this compound concentration.- Increase the incubation time.- For FFPE, consider performing heat-induced antigen retrieval.- Minimize exposure of stained slides to light. Use an anti-fade mounting medium. |
| Non-specific Staining or Artifacts | - Dye precipitation.- Uneven application of staining solution. | - Filter the this compound staining solution before use.- Ensure the entire tissue section is evenly covered with the staining solution during incubation. |
| Difficulty Imaging | - Incorrect filter sets on the microscope.- Photobleaching during image acquisition. | - Use a filter set appropriate for this compound's excitation and emission spectra (Excitation ~498 nm, Emission ~578 nm).- Minimize exposure time and excitation light intensity during imaging. |
Visualizations
Caption: Experimental workflow for this compound staining of tissue sections.
Caption: this compound binding to various amyloid-beta species.
Caption: Logical workflow for troubleshooting this compound staining issues.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: CRANAD-28 Outshines Thioflavin S in Amyloid Plaque Staining
For researchers, scientists, and drug development professionals at the forefront of Alzheimer's disease research, the accurate detection and visualization of amyloid-beta (Aβ) plaques is paramount. While Thioflavin S has long been the gold standard for this purpose, a newer contender, CRANAD-28, is proving to be a superior alternative, offering enhanced brightness, more comprehensive plaque labeling, and the significant advantage of in vivo imaging capabilities.
This guide provides a detailed comparison of this compound and Thioflavin S, supported by experimental data, to inform the selection of the optimal fluorescent probe for your research needs.
At a Glance: this compound vs. Thioflavin S
| Feature | This compound | Thioflavin S |
| Chemical Class | Difluoroboron curcumin (B1669340) analogue | Benzothiazole dye |
| Mechanism of Action | Binds to monomeric, dimeric, and oligomeric Aβ peptides.[1][2] | Binds to the cross-β-sheet structures of amyloid fibrils, leading to restricted intramolecular rotation and enhanced fluorescence.[3] |
| In vivo Imaging | Yes, penetrates the blood-brain barrier.[1][2][4][5][6] | No |
| Brightness | Noticeably brighter than Thioflavin S at matched concentrations.[1][2] | Lower fluorescence intensity compared to this compound. |
| Plaque Size Staining | Stains larger plaque areas, likely due to binding of soluble Aβ species at the periphery.[1][2] | Primarily stains the dense core of amyloid plaques.[7] |
| Plaque Number Count | Labels a number of plaques more comparable to antibody staining (3D6). | Stains a subset of plaques detected by antibody staining.[8] |
| Excitation/Emission (in PBS) | ~498 nm / ~578 nm[1][2] | ~480 nm / ~525 nm[2] |
| Toxicity | Low toxicity.[1][9][10][11] | Can be corrosive, an irritant, and acutely toxic.[12] |
Superior Performance of this compound in Head-to-Head Comparisons
A key study directly comparing this compound and Thioflavin S for ex vivo staining of brain tissue from APP/PS1 transgenic mice revealed the superior performance of this compound across several critical parameters.
Enhanced Brightness and Signal-to-Noise Ratio
When brain sections were incubated in matched concentrations of this compound and Thioflavin S, the Aβ plaques stained with this compound were qualitatively assessed as being noticeably brighter.[1][2] Quantitative analysis of the signal-to-noise ratio (SNR) further solidified this observation, with this compound exhibiting a significantly higher SNR (p < 0.001), indicating a stronger signal relative to background fluorescence.[2]
More Comprehensive Plaque Labeling
The study also assessed the diameter of the stained Aβ plaques, using the well-validated 3D6 antibody as a control. The results demonstrated that this compound staining resulted in larger measured plaque diameters compared to Thioflavin S. This suggests that this compound may bind to soluble Aβ species, such as oligomers and monomers, that are present in the periphery of the plaques, providing a more comprehensive visualization of the total plaque area.[1][2]
Furthermore, when comparing the number of plaques detected, this compound labeled a number of plaques that was more consistent with the number detected by the 3D6 antibody, which is considered to be highly inclusive.[2] In contrast, Thioflavin S is known to stain a subset of the total Aβ deposits.[8]
Experimental Methodologies
Below are the detailed protocols for the comparative staining of amyloid plaques with this compound and Thioflavin S.
Brain Tissue Preparation
-
APP/PS1 transgenic mice are euthanized, and the brains are immediately harvested.
-
The brains are fixed in 4% paraformaldehyde for 24 hours at 4°C.
-
Following fixation, the brains are transferred to a 30% sucrose (B13894) solution for cryoprotection until they sink.
-
The brains are then sectioned to a thickness of 30-40 µm using a cryostat.
Staining Protocol: this compound
-
Brain sections are washed three times in phosphate-buffered saline (PBS).
-
The sections are then incubated in a solution of this compound (e.g., 20 µM in PBS) for 30 minutes at room temperature.
-
Following incubation, the sections are washed three times in PBS to remove excess dye.
-
The sections are mounted on glass slides and coverslipped with an appropriate mounting medium.
Staining Protocol: Thioflavin S
-
Brain sections are washed three times in PBS.
-
The sections are incubated in a solution of Thioflavin S (e.g., 20 µM or 100 µM in 50% ethanol) for 8-10 minutes at room temperature.
-
The sections are then differentiated by washing twice in 80% ethanol (B145695) for 30 seconds each.
-
A final wash is performed in distilled water.
-
The sections are mounted on glass slides and coverslipped with an aqueous mounting medium.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the staining workflows for both this compound and Thioflavin S.
Conclusion: A Clear Choice for Advanced Amyloid Plaque Research
The available evidence strongly suggests that this compound is a more robust and versatile fluorescent probe for the visualization of amyloid-beta plaques compared to Thioflavin S. Its superior brightness, ability to label a more extensive area of the plaque, and its capacity for in vivo imaging make it a powerful tool for advancing our understanding of Alzheimer's disease pathology and for the preclinical evaluation of novel therapeutics. For researchers seeking to obtain more detailed and informative data on Aβ plaque dynamics, this compound represents a significant step forward.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 6. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta - 复旦大学脑科学转化研究院 [theyuanlab.net]
- 7. pnas.org [pnas.org]
- 8. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 10. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (Open Access) this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques. (2020) | Kathleen Ran | 14 Citations [scispace.com]
- 12. Thioflavin - Wikipedia [en.wikipedia.org]
A Comparative Guide to Amyloid Imaging Agents: CRANAD-28 vs. FDA-Approved PET Tracers
For Researchers, Scientists, and Drug Development Professionals
The in vivo detection and quantification of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, is crucial for early diagnosis, disease monitoring, and the development of therapeutic interventions. This guide provides a detailed comparison of CRANAD-28, a fluorescent imaging probe, with the three U.S. Food and Drug Administration (FDA) approved positron emission tomography (PET) amyloid imaging agents: florbetapir (B607462) (¹⁸F), flutemetamol (B1248471) (¹⁸F), and florbetaben (¹⁸F). The information presented is based on available experimental data to assist researchers in selecting the appropriate imaging agent for their specific preclinical and clinical research needs.
Performance Characteristics
The following tables summarize the key performance characteristics of this compound and the three FDA-approved PET tracers. It is important to note that the data presented are compiled from various studies, and direct head-to-head comparative studies under identical experimental conditions are limited.
| Property | This compound | Florbetapir (¹⁸F) | Flutemetamol (¹⁸F) | Florbetaben (¹⁸F) |
| Modality | Fluorescence Microscopy (in vitro, ex vivo), Two-Photon Microscopy (in vivo) | Positron Emission Tomography (PET) | Positron Emission Tomography (PET) | Positron Emission Tomography (PET) |
| Chemical Class | Difluoroboron Curcumin (B1669340) Analogue[1][2] | Stilbene Derivative[3] | Thioflavin Analogue[4] | Stilbene Derivative[5][6] |
| Target Aβ Species | Monomers, Dimers, Oligomers, Fibrils (Plaques)[1] | Fibrillar Aβ Plaques | Fibrillar Aβ Plaques | Fibrillar Aβ Plaques |
| Blood-Brain Barrier Penetration | Yes[1][7][8] | Yes | Yes | Yes |
Table 1: General Properties of Amyloid Imaging Agents
| Parameter | This compound | Florbetapir (¹⁸F) | Flutemetamol (¹⁸F) | Florbetaben (¹⁸F) |
| Binding Affinity (Kd/Ki) | Aβ40 monomers: 68.8 nMAβ42 monomers: 159.7 nMAβ42 dimers: 162.9 nMAβ42 oligomers: 85.7 nMAβ40 aggregates: 52.4 nM[7] | Kd = 3.7 nM (to β-amyloid plaques in human brain homogenates)[3] | Ki ≈ 2.4 nM | Ki = 6.7 nM (to postmortem human AD brain homogenates)[9] |
| Excitation Wavelength (λex) | 498 nm (in PBS)[1] | N/A (Radioactive Decay) | N/A (Radioactive Decay) | N/A (Radioactive Decay) |
| Emission Wavelength (λem) | 578 nm (in PBS)[1] | N/A (Radioactive Decay) | N/A (Radioactive Decay) | N/A (Radioactive Decay) |
| Quantum Yield (Φ) | > 0.32 (in PBS)[1] | N/A | N/A | N/A |
Table 2: Physicochemical and Binding Properties
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from the literature and may require optimization for specific experimental setups.
In Vitro Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a known radiolabeled or fluorescent ligand for binding to Aβ aggregates.
Materials:
-
Synthetic Aβ₁₋₄₂ peptides
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (e.g., this compound)
-
Radiolabeled competitor (e.g., [³H]PiB) or fluorescent competitor (e.g., Thioflavin T)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Preparation of Aβ Fibrils: Incubate synthetic Aβ₁₋₄₂ peptides in PBS at 37°C for 24-48 hours to allow for fibril formation.
-
Binding Reaction: In a microcentrifuge tube, mix a fixed concentration of Aβ fibrils with a fixed concentration of the radiolabeled or fluorescent competitor.
-
Competition: Add increasing concentrations of the test compound to the reaction mixture.
-
Incubation: Incubate the mixture at room temperature for 2-3 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter under vacuum. The filter will trap the Aβ fibrils and any bound ligand.
-
Washing: Wash the filter with ice-cold PBS to remove any unbound ligand.
-
Quantification:
-
For radiolabeled competitors, place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
For fluorescent competitors, the fluorescence of the bound complex can be measured directly in a plate reader before filtration, or the filtrate can be analyzed.
-
-
Data Analysis: Plot the percentage of inhibition of the competitor's binding versus the concentration of the test compound. The IC₅₀ value (concentration of test compound that inhibits 50% of competitor binding) can be determined and converted to a Ki value using the Cheng-Prusoff equation.
Ex Vivo Brain Slice Staining
This method is used to visualize Aβ plaques in brain tissue from transgenic animal models of Alzheimer's disease.
Materials:
-
Brain tissue from an APP/PS1 transgenic mouse
-
4% paraformaldehyde (PFA) in PBS
-
30% sucrose (B13894) in PBS
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Staining solution (e.g., this compound or Thioflavin S in a suitable buffer)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse the mouse with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight, then cryoprotect in 30% sucrose.
-
Sectioning: Embed the brain in OCT and section coronally at 20-40 µm thickness using a cryostat.
-
Staining:
-
Mount the brain sections on glass slides.
-
Wash the sections with PBS.
-
Incubate the sections with the staining solution (e.g., 10-20 µM this compound) for 10-30 minutes.
-
Wash the sections with PBS to remove excess stain.
-
-
Mounting: Coverslip the sections using an aqueous mounting medium.
-
Imaging: Visualize the stained Aβ plaques using a fluorescence microscope with the appropriate filter sets.
In Vivo Two-Photon Microscopy with this compound
This technique allows for real-time imaging of Aβ plaques in the brains of living transgenic mice.
Materials:
-
APP/PS1 transgenic mouse
-
Surgical tools for craniotomy
-
Dental cement
-
Two-photon microscope with a Ti:sapphire laser
-
This compound solution for intravenous injection
-
Anesthesia
Procedure:
-
Surgical Preparation: Anesthetize the mouse and perform a craniotomy to create a cranial window over the region of interest (e.g., the cortex). Secure a glass coverslip over the exposed brain using dental cement.
-
Imaging Setup: Place the mouse on the stage of the two-photon microscope.
-
Baseline Imaging: Acquire baseline images of the brain parenchyma before injecting the imaging agent.
-
Agent Administration: Intravenously inject this compound (e.g., 5 mg/kg).
-
Time-Lapse Imaging: Acquire images at different time points post-injection to observe the binding of this compound to Aβ plaques. The laser should be tuned to the appropriate excitation wavelength for two-photon excitation of this compound (typically around 800-900 nm).
-
Image Analysis: Analyze the images to quantify plaque load, size, and changes over time.
Amyloid PET Imaging Protocol (General)
This protocol outlines the general procedure for performing an amyloid PET scan in a clinical or research setting. Specific parameters may vary depending on the tracer and scanner used.
Procedure:
-
Patient Preparation: No special preparation such as fasting is required. The patient should be comfortable and positioned to minimize movement during the scan.
-
Radiotracer Administration: A specific dose of the ¹⁸F-labeled tracer is administered intravenously.
-
Uptake Period: The patient rests for a specific period to allow the tracer to distribute in the brain and bind to amyloid plaques.
-
Image Acquisition: The patient is positioned in the PET scanner, and a brain scan of 10-20 minutes is acquired.
-
Image Reconstruction and Analysis: The PET data is reconstructed to generate images of tracer distribution in the brain. Quantitative analysis is often performed by calculating the Standardized Uptake Value Ratio (SUVR), which is the ratio of tracer uptake in cortical regions of interest to a reference region with little to no amyloid deposition (e.g., cerebellum).[10][12][13][14][15][16][17][18]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Amyloid Plaque Detection.
Caption: Experimental Workflow for Amyloid Agent Comparison.
Conclusion
This compound and the FDA-approved PET tracers (florbetapir, flutemetamol, and florbetaben) are all valuable tools for the detection of Aβ pathology. The choice of imaging agent depends on the specific research question and available instrumentation.
-
This compound is a versatile fluorescent probe suitable for high-resolution in vitro and ex vivo studies, as well as in vivo imaging in animal models using two-photon microscopy. Its ability to bind to soluble Aβ species may offer advantages in studying early disease processes.[1]
-
The ¹⁸F-labeled PET tracers are the standard for in vivo amyloid imaging in humans and are essential for clinical trials and diagnostic evaluation.[19][20] Their quantitative nature, when analyzed using methods like SUVR, allows for the longitudinal tracking of amyloid burden.
Further research involving direct, head-to-head comparisons of these agents under standardized conditions will be beneficial for the field to fully elucidate their relative strengths and weaknesses.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 4. Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Florbetaben (18F) - Wikipedia [en.wikipedia.org]
- 7. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. ajnr.org [ajnr.org]
- 14. Early detection of amyloid load using 18F-florbetaben PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Standardized Uptake Value Ratio Calculations in Amyloid Positron Emission Tomography Brain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. adni.bitbucket.io [adni.bitbucket.io]
- 18. Frontiers | Clinical outcomes of increased focal amyloid uptake in individuals with subthreshold global amyloid levels [frontiersin.org]
- 19. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 20. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CRANAD-28 for the Quantification of Amyloid Burden
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of CRANAD-28 as a fluorescent probe for the quantification of amyloid-β (Aβ) burden, a key pathological hallmark of Alzheimer's disease. Through an objective comparison with established methods, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate and implement this compound in their preclinical and translational research.
I. Performance Comparison of Amyloid-β Probes
This compound, a curcumin-based fluorescent probe, offers a robust solution for the detection and quantification of Aβ plaques. Its performance, particularly in terms of binding affinity and spectral properties, is comparable and, in some aspects, superior to other commonly used probes. The following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: Comparison of Fluorescent Probes for Amyloid-β
| Probe | Target Aβ Species | Binding Affinity (Kd/Ki) (nM) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) | Key Features |
| This compound | Monomers, Dimers, Oligomers, Aggregates | 52.4 - 162.9[1] | 498[2] | 578[2] | > 0.32 (in PBS)[2] | Blood-brain barrier (BBB) penetrant, suitable for in vivo two-photon microscopy, potential theranostic agent.[1][2] |
| CRANAD-2 | Aggregates | 38.0[3] | 640[3] | 715 (bound to Aβ)[3] | 0.40 (bound to Aβ)[3] | Near-infrared (NIR) probe, significant fluorescence enhancement upon binding.[3] |
| Thioflavin S | Fibrillar Aβ | ~890 (for ThT)[4] | ~450 | ~525-550 | - | Gold standard for ex vivo Aβ plaque staining.[2] |
| Methoxy-X04 | Fibrillar Aβ | 26.8 | 370 | 452 | - | BBB penetrant, suitable for in vivo two-photon microscopy.[5] |
Table 2: Comparison of PET Radiotracers for Amyloid-β
| Radiotracer | Target Aβ Species | Binding Affinity (Kd/Ki) (nM) | Key Features |
| [18F]Florbetapir (AV-45) | Fibrillar Aβ | 3.7[6] | FDA-approved for clinical use, rapid brain penetration and washout.[6] |
| [18F]Florbetaben (BAY 94-9172) | Fibrillar Aβ | 6.7[7] | High affinity and specificity for Aβ, does not bind to tau or α-synuclein pathology.[8] |
II. Experimental Protocols
Detailed methodologies for the application of this compound in quantifying amyloid burden are provided below. These protocols are intended to serve as a guide and may require optimization based on specific experimental conditions.
A. In Vivo Two-Photon Microscopy for Aβ Plaque Imaging
This protocol outlines the procedure for real-time imaging of Aβ plaques in live transgenic mouse models of Alzheimer's disease.
Materials:
-
This compound solution (e.g., 2.0 mg/kg in 15% DMSO + 70% PBS pH 7.4 + 15% Kolliphor EL)[9]
-
Anesthetized transgenic mouse model of AD (e.g., APP/PS1)
-
Two-photon microscope equipped with a suitable laser (e.g., ~800-900 nm excitation for two-photon imaging of probes excited around 400-500 nm)
-
Tail vein catheter for intravenous injection
Procedure:
-
Anesthetize the mouse and secure it on the microscope stage.
-
Perform a craniotomy or thin the skull over the region of interest to allow for optical access.
-
Acquire baseline images of the brain parenchyma before probe injection.
-
Administer this compound solution via intravenous tail vein injection.[9]
-
Continuously acquire images at various time points post-injection (e.g., 20, 40, 60, 90, and 120 minutes) to monitor the labeling of Aβ plaques and cerebral amyloid angiopathy (CAA).[9][10]
-
Analyze the images to quantify plaque burden, size, and number.
B. Ex Vivo Histological Staining of Aβ Plaques
This protocol describes the staining of Aβ plaques in post-mortem brain tissue.
Materials:
-
This compound staining solution (concentration to be optimized, e.g., matched to Thioflavin S concentration for comparison)[2]
-
Formalin-fixed, paraffin-embedded or frozen brain sections from an AD mouse model or human patient.
-
Phosphate-buffered saline (PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., blue excitation filter for this compound)[2]
Procedure:
-
Deparaffinize and rehydrate the brain sections if using paraffin-embedded tissue. For frozen sections, bring to room temperature.
-
Wash the sections with PBS.
-
Incubate the sections with the this compound staining solution for a designated period (e.g., 5-10 minutes).
-
Wash the sections thoroughly with PBS to remove unbound probe.
-
Mount the sections with an appropriate mounting medium.
-
Image the stained sections using a fluorescence microscope.
-
Quantify the stained Aβ plaques using image analysis software.
III. Visualizing Experimental Workflows
The following diagrams illustrate the key workflows for quantifying amyloid burden using this compound.
Caption: Workflow for in vivo amyloid plaque quantification.
Caption: Workflow for ex vivo amyloid plaque quantification.
IV. Mechanism of Action
This compound is a lipophilic molecule that can readily cross the blood-brain barrier.[2] Its mechanism of action for labeling Aβ plaques is based on its structural affinity for the β-sheet conformation characteristic of amyloid fibrils. Upon binding to Aβ aggregates, this compound exhibits a significant increase in its fluorescence quantum yield, leading to a bright signal that allows for clear visualization of the plaques.[2] Interestingly, the fluorescence intensity of this compound has been observed to decrease upon interaction with soluble Aβ species, a phenomenon attributed to quenching mechanisms.[1] This dual functionality provides a potential avenue for studying both soluble and insoluble forms of Aβ.
Caption: this compound interaction with amyloid-β species.
V. Conclusion
This compound presents a versatile and potent tool for the quantification of amyloid burden in Alzheimer's disease research. Its favorable properties, including high binding affinity for various Aβ species, significant fluorescence enhancement upon binding to plaques, and its applicability in both in vivo and ex vivo settings, make it a valuable alternative to traditional methods.[1][2] The detailed protocols and comparative data provided in this guide are intended to facilitate its adoption and contribute to the advancement of research aimed at understanding and combating Alzheimer's disease.
References
- 1. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding of Thioflavin-T and its neutral analog BTA-1 to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Correlation of amyloid PET ligand florbetapir F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Beta-amyloid imaging with florbetaben - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
CRANAD-28 Imaging for Amyloid-Beta Plaques: A Comparative Guide to Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRANAD-28 imaging with the traditional gold standard, immunohistochemistry (IHC), for the detection and quantification of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The information presented is based on experimental data from peer-reviewed studies to assist researchers in making informed decisions about the most suitable technique for their specific research needs.
Performance Comparison: this compound vs. Immunohistochemistry
This compound, a fluorescent probe derived from curcumin (B1669340), offers a sensitive method for the visualization of Aβ plaques.[1][2] Its ability to penetrate the blood-brain barrier also allows for in vivo imaging in animal models.[2][3][4] The following table summarizes the quantitative comparison of this compound with an anti-Aβ antibody (3D6) and a conventional fluorescent stain, Thioflavin S.
| Parameter | This compound | Anti-Aβ Antibody (3D6) | Thioflavin S | Key Findings |
| Average Plaque Diameter (µm) | 18 | 20 | 14 | This compound staining results in larger measured plaque diameters compared to Thioflavin S and shows a stronger correlation with antibody-based measurements.[5] This suggests this compound may bind to a wider range of Aβ species, including soluble forms in the plaque periphery.[2] |
| Correlation with Antibody Staining (R²) | 0.90 | N/A | 0.69 | The size of plaques stained with this compound demonstrates a significantly higher correlation with the size of plaques identified by the 3D6 antibody, indicating greater accuracy in delineating plaque morphology.[5] |
| Signal-to-Noise Ratio (SNR) | 5.54 | Not Reported | 4.27 | This compound exhibits a statistically significant higher signal-to-noise ratio compared to Thioflavin S, resulting in brighter and more distinct plaque visualization.[2] |
| In Vivo Imaging Capability | Yes | No | No (typically) | A major advantage of this compound is its utility for in vivo imaging in living animals, enabling longitudinal studies of plaque dynamics.[1][2][6] |
Experimental Workflows and Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for both this compound imaging and Aβ immunohistochemistry are provided below.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of this compound imaging with immunohistochemistry.
Experimental Protocols
This protocol is synthesized from methodologies described for in vivo imaging in Alzheimer's disease mouse models.[1][4][7]
-
Animal Preparation: Anesthetize an APP/PS1 transgenic mouse or other suitable Alzheimer's model.
-
Surgical Procedure: Perform a craniotomy or thin the skull over the region of interest to create an imaging window.
-
Probe Administration: Intravenously inject this compound solution (e.g., 1.0 mg/kg body weight dissolved in a vehicle such as DMSO and saline).
-
Imaging:
-
Allow the probe to circulate and cross the blood-brain barrier (typically 15-30 minutes post-injection).
-
Position the mouse on the stage of a two-photon microscope.
-
Use an excitation wavelength appropriate for this compound (e.g., ~920 nm for two-photon excitation).
-
Collect fluorescence emission in the appropriate range (e.g., 550-650 nm).
-
Acquire z-stacks to visualize Aβ plaques in three dimensions.
-
This protocol is adapted from Ran et al. (2020).[5]
-
Tissue Preparation:
-
Perfuse the mouse and extract the brain.
-
Fix the brain in 4% paraformaldehyde.
-
Cryoprotect the brain in sucrose (B13894) solutions.
-
Section the brain into 20-40 µm thick slices using a cryostat.
-
Mount sections on glass slides.
-
-
Staining:
-
Fix mounted sections in 4% formalin for 5 minutes and wash twice with PBS.
-
Incubate sections in a solution of this compound (e.g., 20 µM in 50% ethanol) for 10-15 minutes.
-
Wash sections with distilled water 3-4 times.
-
-
Imaging:
-
Allow the slides to air dry.
-
Coverslip with an aqueous mounting medium.
-
Image using a fluorescence microscope with appropriate filters for this compound (e.g., excitation ~488 nm, emission ~580 nm).
-
This is a general protocol for Aβ IHC, which may require optimization based on the specific antibody used.[5][8][9][10]
-
Tissue Preparation: Prepare brain sections as described for ex vivo this compound staining.
-
Antigen Retrieval:
-
Blocking:
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in TBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against Aβ (e.g., 6E10, 4G8, or 3D6) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections extensively.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature.
-
-
Imaging:
-
Wash sections.
-
Coverslip with an antifade mounting medium.
-
Image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Concluding Remarks
This compound presents a robust and versatile tool for the study of Aβ pathology. Its key advantages over traditional immunohistochemistry include its suitability for in vivo imaging, which opens avenues for longitudinal studies of disease progression and therapeutic efficacy, and its high signal-to-noise ratio for clear plaque visualization. While immunohistochemistry remains a valuable and highly specific method for identifying Aβ deposits, this compound offers a complementary and, in some aspects, superior approach, particularly for researchers interested in the dynamics of plaque formation and clearance in living organisms. The choice of methodology will ultimately depend on the specific research question and the experimental context.
References
- 1. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Imaging hydrogen peroxide in Alzheimer’s disease via cascade signal amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 10. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
A Comparative Analysis of CRANAD-28 and Pittsburgh Compound B for Amyloid-Beta Imaging
For Immediate Release
A Comprehensive Guide for Researchers in Alzheimer's Disease Imaging
This guide provides a detailed comparative analysis of two prominent compounds used in the imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. We will objectively compare the performance of the fluorescent probe CRANAD-28 with the well-established Positron Emission Tomography (PET) tracer, Pittsburgh compound B (PiB), supported by experimental data. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to select the appropriate imaging agent for their specific research needs.
Executive Summary
Both this compound and Pittsburgh compound B are effective in binding to Aβ plaques. PiB, a derivative of thioflavin T, is the gold standard for in vivo imaging of fibrillar Aβ plaques in humans using PET scans.[1] this compound, a curcumin (B1669340) analogue, is a versatile fluorescent probe that can be utilized for in vitro, ex vivo, and in vivo imaging in animal models, with the notable ability to bind to various Aβ species, including monomers, oligomers, and aggregates.[2][3] Key differences lie in their imaging modalities, specific binding characteristics, and current stages of clinical application.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key quantitative performance metrics for this compound and Pittsburgh compound B based on available experimental data.
Table 1: Binding Affinity (Kd) to Amyloid-Beta Species
| Compound | Aβ Species | Binding Affinity (Kd) | Reference |
| This compound | Aβ40 monomers | 68.8 nM | [2] |
| Aβ42 monomers | 159.7 nM | [2] | |
| Aβ42 dimers | 162.9 nM | [2] | |
| Aβ42 oligomers | 85.7 nM | [2] | |
| Aβ40 aggregates | 52.4 nM | [2] | |
| Pittsburgh Compound B (PiB) | Aβ(1-42) fibrils (high-affinity site) | 0.71 nM | [4] |
| Aβ(1-42) fibrils (low-affinity site) | 19.80 nM | [4] | |
| AD brain homogenates | 3.77 nM | [5] |
Table 2: Imaging and Physicochemical Properties
| Property | This compound | Pittsburgh Compound B (PiB) | Reference |
| Imaging Modality | Fluorescence, Two-Photon Microscopy | Positron Emission Tomography (PET) | [6][7] |
| Blood-Brain Barrier Permeability | Yes | Yes | [6][7][8] |
| Signal-to-Noise Ratio (SNR) | 5.54 (in vitro staining) | Not directly comparable; SUVR and BPND used in PET | [1] |
| Selectivity | Binds to various Aβ species (monomers, oligomers, aggregates) | Preferentially binds to fibrillar Aβ | [2][9] |
| Toxicity | Reported as low | Used in human studies with established safety protocols | [6][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings.
In Vitro Binding Assay Protocol
This compound:
A common method to determine the binding affinity of this compound involves a fluorescence titration assay.[3]
-
Preparation of Aβ fibrils: Synthetic Aβ1-42 peptides are incubated to form fibrils, with the aggregation process monitored using Thioflavin T (ThT).
-
Incubation: A fixed concentration of CRANAD-2 (a structurally similar compound to this compound) (e.g., 0.1 μM) is incubated with varying concentrations of pre-formed Aβ1-42 fibrils (e.g., 0-0.2 μM).
-
Fluorescence Measurement: The emission spectra are recorded using a spectrofluorometer at an excitation wavelength of 640 nm, with emission typically measured between 660 nm and 800 nm.
-
Data Analysis: The dissociation constant (Kd) is calculated by fitting the fluorescence intensity data to a saturation binding curve.
Pittsburgh Compound B (PiB):
A standard in vitro binding assay for PiB utilizes radioligand binding with tritiated PiB ([³H]-PIB).[4][5]
-
Preparation of Fibrils or Brain Homogenates: Synthetic Aβ fibrils are prepared, or brain tissue homogenates from Alzheimer's disease patients are used.
-
Incubation: The prepared fibrils or homogenates (e.g., 200 nM of synthetic fibrils) are incubated with increasing concentrations of [³H]-PIB (e.g., 0.1–200 nM).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a membrane that traps the protein-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Nonspecific Binding: To determine nonspecific binding, a parallel set of experiments is conducted in the presence of a high concentration of unlabeled PiB (e.g., 1 μM).
-
Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. The Kd and Bmax (maximum number of binding sites) are determined by Scatchard analysis or non-linear regression of the saturation binding data.
In Vivo Imaging Protocol
This compound (Two-Photon Microscopy in Animal Models):
In vivo imaging with this compound is typically performed in transgenic mouse models of Alzheimer's disease.[8]
-
Animal Preparation: Anesthetize the mouse and perform a craniotomy to create a cranial window for imaging.
-
Probe Administration: Administer this compound intravenously.
-
Imaging: Use a two-photon microscope to visualize Aβ plaques and cerebral amyloid angiopathy (CAA) in the brain through the cranial window.
-
Image Acquisition: Acquire images at different time points post-injection to observe the kinetics of plaque labeling.
Pittsburgh Compound B (PET Imaging in Humans):
The following is a generalized protocol based on the Alzheimer's Disease Neuroimaging Initiative (ADNI) guidelines.[11]
-
Subject Preparation: The subject rests comfortably in a quiet environment. Intravenous access is established.
-
Radiotracer Injection: A dose of [¹¹C]-PiB (typically <10 mCi) is injected intravenously.
-
Uptake Period: The subject rests for approximately 40-50 minutes to allow for the tracer to distribute and bind in the brain.
-
PET Scan: A dynamic 3D PET scan is acquired, typically starting around 50 minutes post-injection and lasting for about 20 minutes (e.g., 4 frames of 300 seconds each).
-
Image Reconstruction and Analysis: The PET data is reconstructed, and regional standardized uptake value ratios (SUVR) or binding potentials (BPND) are calculated, often using the cerebellum as a reference region, to quantify Aβ plaque burden.
Mandatory Visualization
Mechanism of Action: Ligand Binding to Amyloid-Beta Fibrils
Both this compound and Pittsburgh Compound B exert their imaging function by binding to the characteristic β-sheet structures of amyloid fibrils. This interaction is the fundamental principle behind their ability to visualize Aβ plaques.
Caption: Binding of this compound and PiB to Aβ fibrils.
Experimental Workflow: In Vitro Binding Assay
The following diagram illustrates the general workflow for an in vitro binding assay to determine the affinity of a compound for Aβ fibrils.
Caption: Generalized workflow for in vitro binding assays.
Experimental Workflow: In Vivo Amyloid Imaging
This diagram outlines the key steps involved in performing in vivo amyloid imaging in both animal models and human subjects.
Caption: Comparative workflow for in vivo amyloid imaging.
Conclusion
This compound and Pittsburgh compound B are both valuable tools for the study of amyloid-beta pathology in Alzheimer's disease. PiB remains the benchmark for in vivo PET imaging of fibrillar Aβ in human subjects, providing quantitative data that is crucial for clinical trials and diagnostic research.[12] this compound, on the other hand, offers greater versatility for preclinical research, enabling the study of a wider range of Aβ species in various experimental settings, including in vitro assays and high-resolution in vivo imaging in animal models.[13] The choice between these two compounds will ultimately depend on the specific research question, the available imaging infrastructure, and the desired level of translational relevance. This guide provides the foundational information to aid in this critical decision-making process.
References
- 1. mdpi.com [mdpi.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Characterization of Pittsburgh Compound-B Binding to Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Pittsburgh compound B - Wikipedia [en.wikipedia.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. adni.loni.usc.edu [adni.loni.usc.edu]
- 12. Using Pittsburgh Compound B for In Vivo PET Imaging of Fibrillar Amyloid-Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of CRANAD-28 for Aβ Plaques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of CRANAD-28, a fluorescent probe for the detection of amyloid-beta (Aβ) plaques, a key hallmark of Alzheimer's disease. Through a detailed comparison with alternative probes and a thorough examination of its binding characteristics, this document serves as a critical resource for researchers evaluating imaging agents for preclinical and clinical applications.
Overview of this compound
This compound is a bifunctional curcumin (B1669340) analogue designed for high-brightness, two-photon imaging of Aβ plaques.[1][2] Its structural design allows it to penetrate the blood-brain barrier (BBB) and bind to various forms of Aβ, including monomers, oligomers, and insoluble plaques.[1][2] Beyond its imaging capabilities, this compound has also been shown to inhibit the crosslinking of Aβ, suggesting a potential theranostic application.[1]
Comparative Performance Analysis
The efficacy of an imaging probe is determined by its brightness, binding affinity, and specificity. This section compares this compound's performance against established Aβ plaque staining agents, Thioflavin S and the monoclonal antibody 3D6.
Brightness and Signal-to-Noise Ratio
In comparative studies using brain tissue from APP/PS1 transgenic mice, Aβ plaques stained with this compound were qualitatively observed to be noticeably brighter than those stained with Thioflavin S at matched concentrations.[2] Quantitative analysis of the signal-to-noise ratio (SNR) further substantiated this observation.
| Probe | Signal-to-Noise Ratio (SNR) | p-value |
| This compound | 5.54 | < 0.001 |
| Thioflavin S | 4.27 | < 0.001 |
| Table 1: Comparison of Signal-to-Noise Ratio for Aβ Plaque Staining.[3] |
Plaque Sizing and Staining Consistency
The accuracy of plaque size measurement is critical for evaluating disease progression and therapeutic efficacy. When compared to the well-validated anti-Aβ antibody 3D6, this compound demonstrated a stronger correlation in plaque diameter measurements than Thioflavin S.
| Staining Method | Average Plaque Diameter (µm) | Correlation with 3D6 (R²) |
| This compound | 18 | 0.90 |
| Thioflavin S | 14 | 0.69 |
| 3D6 Antibody | 20 | N/A |
| Table 2: Comparison of Aβ Plaque Diameter Measurement.[2] |
Furthermore, this compound demonstrated a higher consistency in the number of plaques stained when compared to 3D6, suggesting it may be more inclusive in labeling Aβ deposits.
Binding Affinity and Specificity
A crucial attribute of any molecular probe is its specific binding to the target of interest with minimal off-target interactions.
Binding Affinity for Aβ Species
This compound has been shown to interact with multiple forms of Aβ peptides, with binding affinities (Kd) in the nanomolar range.
| Aβ Species | Binding Affinity (Kd) in nM |
| Aβ40 monomers | 68.8 |
| Aβ42 monomers | 159.7 |
| Aβ42 dimers | 162.9 |
| Aβ42 oligomers | 85.7 |
| Aβ40 aggregates | 52.4 |
| Table 3: Binding Affinities of this compound to Various Aβ Species.[1] |
Specificity Against Other Protein Aggregates
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Staining of Brain Tissue
-
Tissue Preparation: Mount brain sections onto glass slides and fix in 4% formalin for 5 minutes.
-
Washing: Wash the sections with PBS buffer twice.
-
Hydrophobic Barrier: Create a waterproof barrier around the mounted sections using a hydrophobic barrier pen.
-
Incubation: Incubate the sections in a solution of this compound (20 µM in 50% ethanol).
-
Washing: Wash the sections with distilled water 3-4 times.
-
Drying and Imaging: Dry the slides at room temperature before imaging with a fluorescence microscope.[2]
In Vivo Two-Photon Imaging in APP/PS1 Mice
-
Animal Model: Utilize 9-month-old APP/PS1 transgenic mice.
-
Surgical Preparation: Perform a thinned-skull window surgery, which is less invasive than a full craniotomy.[1]
-
Probe Administration: Administer this compound via intravenous (i.v.) injection.
-
Vascular Labeling (Optional): Co-inject Texas-red dextran (B179266) (70,000 MW) to visualize blood vessels.[1]
-
Imaging: Commence two-photon imaging approximately 15 minutes after the injection. Both Aβ plaques and cerebral amyloid angiopathy (CAA) can be visualized.[1]
Visualizing this compound's Mechanism and Application
The following diagrams illustrate the proposed interaction of this compound with Aβ plaques and the experimental workflow for its use.
Caption: Proposed mechanism of this compound action.
Caption: Workflow for in vivo imaging with this compound.
Conclusion
This compound presents a significant advancement in the field of Aβ plaque imaging. Its superior brightness, high binding affinity for various Aβ species, and strong correlation with antibody-based plaque measurements make it a robust tool for Alzheimer's disease research. While further studies are warranted to definitively establish its specificity against other protein aggregates, the available evidence suggests a high degree of selectivity for Aβ. The detailed protocols and comparative data provided in this guide will aid researchers in making informed decisions about the integration of this compound into their experimental paradigms.
References
- 1. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
CRANAD-28: A Comparative Guide for Amyloid-Beta Plaque Detection in Alzheimer's Disease Models
For researchers and professionals in the field of Alzheimer's disease (AD) drug development and neuroscience, the accurate detection and quantification of amyloid-beta (Aβ) plaques are critical. CRANAD-28, a curcumin-based fluorescent probe, has emerged as a potent tool for this purpose. This guide provides a comprehensive comparison of this compound's performance against other established amyloid probes, supported by experimental data, detailed protocols, and workflow visualizations.
Performance Comparison of Amyloid-Beta Probes
Table 1: In Vitro and Ex Vivo Performance Comparison
| Feature | This compound | Thioflavin S | BSB (BODIPY-Based) | X-34 |
| Binding Affinity (Kd) to Aβ Fibrils | 52.4 nM (Aβ40 aggregates)[1] | Micromolar range | ~100-300 nM (saturation)[2] | 13-300 nM (analogues)[3] |
| Signal-to-Noise Ratio (SNR) | 5.54[4] | 4.27[4] | Not specified | Not specified |
| Quantum Yield (Φ) | > 0.32 in PBS[4] | Not specified | Not specified | Not specified |
| Plaque Staining Brightness | Noticeably brighter than Thioflavin S[4] | Standard | High fluorescence | Highly fluorescent[5] |
| Average Stained Plaque Size (ex vivo) | 18 µm[4] | 14 µm[4] | Not specified | Not specified |
Table 2: In Vivo Performance and Properties
| Feature | This compound | Thioflavin S | BSB | X-34 |
| Blood-Brain Barrier Penetration | Yes[4][6] | No[7] | Yes[2] | Yes[8] |
| In Vivo Imaging Modality | Two-Photon Microscopy[6], Fluorescence Molecular Tomography[9] | Not applicable for in vivo brain imaging | Spectral Confocal Microscopy[2] | Potential for in vivo imaging[8] |
| Animal Models Used | APP/PS1 transgenic mice[6], Canine model[10] | Transgenic mice (ex vivo)[11] | 5xFAD Alzheimer's mouse[2] | Transgenic mouse models[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are the experimental protocols for ex vivo staining and in vivo imaging using this compound.
Ex Vivo Staining of Amyloid Plaques with this compound
This protocol is adapted from studies on APP/PS1 transgenic mouse brain tissue.[4]
Materials:
-
20 µm thick brain sections from an Alzheimer's disease mouse model
-
This compound solution (20 µM in 50% ethanol)
-
Distilled water
-
Phosphate-buffered saline (PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Mount the brain sections onto glass slides.
-
Incubate the slides in the 20 µM this compound solution.
-
Wash the slides 3-4 times with distilled water.
-
Allow the slides to air dry at room temperature.
-
Coverslip the sections using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with a blue excitation filter.
In Vivo Two-Photon Imaging of Amyloid Plaques with this compound
This protocol outlines the general steps for in vivo imaging in a transgenic mouse model of Alzheimer's disease.[6]
Materials:
-
APP/PS1 transgenic mouse (e.g., 9-month-old)
-
This compound solution for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for skull thinning or cranial window implantation
-
Two-photon microscope
-
Texas Red-dextran (for vessel labeling, optional)
Procedure:
-
Anesthetize the mouse.
-
Perform a thinned-skull preparation or implant a cranial window over the region of interest in the brain. This is a crucial step to allow for deep-tissue imaging.
-
Administer this compound via intravenous (i.v.) injection.
-
If desired, inject a vascular tracer like Texas Red-dextran to visualize blood vessels.
-
Position the mouse under the two-photon microscope.
-
Acquire images at desired time points post-injection. This compound has been shown to reach its peak concentration in the brain around 5 minutes after injection.[1]
-
Analyze the images to identify and quantify Aβ plaques and cerebral amyloid angiopathy (CAA).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams created using the DOT language illustrate the key workflows.
Caption: Workflow for ex vivo amyloid plaque staining with this compound.
Caption: Workflow for in vivo two-photon imaging of amyloid plaques using this compound.
Mechanism of Action
This compound is a bifunctional curcumin (B1669340) analogue.[6] Its mechanism of action involves binding to the beta-sheet structures that are characteristic of amyloid-beta aggregates. This binding event leads to a significant increase in the fluorescence quantum yield of this compound, allowing for the sensitive detection of Aβ plaques.[4] The lipophilic nature of the compound facilitates its passage across the blood-brain barrier, enabling in vivo applications.[4]
References
- 1. In Vivo Magnetic Resonance Imaging of Amyloid-β Plaques in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and Imaging of Aβ1-42 and Tau Fibrils by Redesigned Fluorescent X-34 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-34 | Cell Signaling Technology [cellsignal.com]
- 6. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhalable Thioflavin S for the Detection of Amyloid Beta Deposits in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Efficacy of CRANAD-28 Derivatives: A Comparative Guide for Researchers
In the landscape of Alzheimer's disease (AD) research, the development of theranostic agents—compounds capable of both diagnosing and treating the disease—represents a significant leap forward. Among these, CRANAD-28, a bifunctional curcumin (B1669340) analogue, and its derivatives have emerged as promising candidates. These compounds are designed to target one of the central pathological hallmarks of AD: the aggregation of amyloid-beta (Aβ) peptides. This guide provides a comprehensive comparison of the therapeutic efficacy of this compound derivatives based on available experimental data, offering researchers, scientists, and drug development professionals a detailed overview of their performance.
I. Overview of this compound and its Derivatives
This compound is a curcumin-based compound engineered for enhanced blood-brain barrier (BBB) penetration and high-affinity binding to Aβ plaques.[1][2] Its therapeutic potential stems from its ability to not only act as an imaging agent for the visualization of these plaques but also to inhibit their formation and crosslinking.[2][3] The core mechanism of CRANAD derivatives involves direct interaction with various Aβ species, from monomers and oligomers to mature fibrils, thereby interfering with the aggregation cascade.[3][4] Furthermore, some derivatives, like CRANAD-17, have been specifically designed to chelate copper ions, which are known to promote Aβ oligomerization and crosslinking.[3][5]
II. Comparative Therapeutic Efficacy
While direct head-to-head therapeutic comparisons between different CRANAD derivatives are limited in the current literature, studies on individual compounds provide valuable insights into their potential efficacy. The data presented below is compiled from various preclinical studies, primarily in transgenic mouse models of Alzheimer's disease.
It is important to note that while the biochemical and imaging data are promising, there is currently a lack of published studies demonstrating cognitive improvements in animal models following treatment with this compound or its derivatives. Future research should focus on behavioral assays, such as the Morris water maze and novel object recognition tests, to establish a clearer link between the reduction of Aβ pathology and functional cognitive outcomes.
Table 1: In Vitro Binding Affinities of CRANAD Derivatives to Aβ Species
| Compound | Aβ Species | Binding Affinity (Kd) | Reference |
| This compound | Aβ40 monomers | 68.8 nM | [3] |
| This compound | Aβ42 monomers | 159.7 nM | [3] |
| This compound | Aβ42 dimers | 162.9 nM | [3] |
| This compound | Aβ42 oligomers | 85.7 nM | [3] |
| This compound | Aβ40 aggregates | 52.4 nM | [3] |
| CRANAD-3 | Aβ40 monomers | 23 ± 5.7 nM | [1] |
| CRANAD-3 | Aβ42 monomers | 24 ± 1.6 nM | [1] |
| CRANAD-3 | Aβ42 dimers | 16 ± 6.7 nM | [1] |
| CRANAD-3 | Aβ42 oligomers | 27 ± 15.8 nM | [1] |
| CRANAD-3 | Aβ40 aggregates | 21 ± 2.3 nM | [1] |
Table 2: In Vitro and In Vivo Therapeutic Effects of CRANAD Derivatives
| Compound | Experimental Model | Treatment Details | Outcome | Quantitative Result | Reference |
| This compound | In vitro (FAM-Aβ42) | Incubation with this compound | Inhibition of copper-induced Aβ42 crosslinking | 4.13-fold more monomeric Aβ remaining compared to control.[3] | [3] |
| This compound | In vitro (Aβ42) | Incubation with this compound | Inhibition of copper-induced Aβ42 crosslinking (Western blot) | 1.85-fold more monomeric Aβ remaining compared to control.[3] | [3] |
| This compound | In vitro (Aβ42) | Incubation with this compound | Inhibition of natural Aβ42 crosslinking (Western blot) | 2.89-fold more monomeric Aβ remaining than the control.[3] | [3] |
| CRANAD-17 | APP/PS1 mice | 2 mg/kg intraperitoneal injection, twice a week for 6 months | Reduction of Aβ load monitored by CRANAD-3 NIRF imaging and ELISA | Significant decrease in NIRF signal in treated mice compared to control.[1] Total Aβ40 levels reduced in brain extracts.[1] | [1] |
| CRANAD-58 | In vitro (Aβ42) | Incubation with CRANAD-17 (a derivative designed based on CRANAD-58 interaction studies) | Attenuation of copper-induced Aβ42 crosslinking | Concentration-dependent inhibition, reaching a plateau at a 5:1 CRANAD-17/Aβ42 ratio.[6] | [6] |
III. Experimental Protocols
Inhibition of Aβ Crosslinking (In Vitro)
This protocol is based on the methodology described for this compound.[3]
-
Preparation of Aβ: Synthetic FAM-Aβ42 or unlabeled Aβ42 is prepared in the appropriate buffer.
-
Incubation: Aβ is incubated with or without the CRANAD derivative at a specified molar ratio (e.g., 1:5 Aβ to CRANAD derivative) in the presence of a crosslinking agent (e.g., copper) or under conditions that promote natural crosslinking.
-
Analysis:
-
SDS-PAGE and Fluorescence Imaging: For FAM-Aβ42, the samples are run on an SDS-PAGE gel, and the remaining monomeric Aβ is visualized and quantified by fluorescence imaging of the gel.
-
Western Blot: For unlabeled Aβ42, samples are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-Aβ antibody (e.g., 6E10) to detect and quantify the monomeric Aβ band.
-
In Vivo Therapeutic Efficacy Study in APP/PS1 Mice
This protocol is based on the study of CRANAD-17 with monitoring by CRANAD-3.[1]
-
Animal Model: APP/PS1 transgenic mice, a commonly used model for Alzheimer's disease, are used.
-
Treatment Regimen:
-
Treatment Group: Mice receive intraperitoneal injections of the CRANAD derivative (e.g., 2 mg/kg of CRANAD-17) twice a week for an extended period (e.g., 6 months).
-
Control Group: Mice receive injections of the vehicle (e.g., saline) following the same schedule.
-
-
Monitoring Aβ Load:
-
Near-Infrared Fluorescence (NIRF) Imaging: At the end of the treatment period, mice are injected with an imaging agent like CRANAD-3. The NIRF signal from the brain is quantified to assess the Aβ burden.
-
-
Biochemical Analysis:
-
Brain Homogenate Preparation: Following imaging, mice are euthanized, and their brains are harvested to prepare homogenates.
-
ELISA: The levels of total soluble Aβ40 and Aβ42 in the brain homogenates are quantified using enzyme-linked immunosorbent assay (ELISA).
-
IV. Visualizing Mechanisms and Workflows
Proposed Mechanism of Action of CRANAD Derivatives
Caption: Proposed mechanism of CRANAD derivatives in inhibiting Aβ aggregation and crosslinking.
Experimental Workflow for Evaluating Therapeutic Efficacy
Caption: Workflow for in vivo evaluation of CRANAD derivatives' therapeutic efficacy.
Potential Downstream Neuroprotective Signaling Pathways
While direct evidence for this compound is pending, curcuminoids are known to modulate several neuroprotective pathways.
Caption: Potential neuroprotective signaling pathways modulated by curcumin-based compounds like CRANADs.
V. Conclusion
This compound and its derivatives represent a promising class of theranostic agents for Alzheimer's disease. The available data strongly support their ability to interact with and inhibit the aggregation and crosslinking of Aβ peptides, key pathological events in AD. While the in vitro and initial in vivo findings are encouraging, further research is critically needed to establish a definitive link between these biochemical effects and improvements in cognitive function. Future studies should prioritize head-to-head comparisons of different CRANAD derivatives and incorporate comprehensive behavioral testing to fully elucidate their therapeutic potential. The detailed experimental protocols and mechanistic diagrams provided in this guide are intended to facilitate the design and execution of such future investigations.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Action Mechanisms of Curcumin in Alzheimer’s Disease and Its Brain Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CRANAD-28 vs. Methoxy-X04 for Neurodegenerative Disease Research
A Comprehensive Guide for Imaging Amyloid-β and Tau Pathologies
For researchers in neurodegenerative diseases, particularly Alzheimer's disease (AD), the accurate in vivo and ex vivo visualization of hallmark protein aggregates is critical. CRANAD-28 and Methoxy-X04 are two fluorescent probes widely used for this purpose. This guide provides an objective, data-driven comparison to help scientists and drug development professionals select the optimal imaging agent for their experimental needs.
Compound Overview
This compound is a curcumin-based, near-infrared fluorescent probe designed for high-contrast imaging of amyloid-β (Aβ) plaques.[1][2][3][4][5] Its structure allows it to cross the blood-brain barrier (BBB) and bind to various Aβ species, including monomers, oligomers, and fibrillar plaques.[1][2][3][4][5][6]
Methoxy-X04 is a well-established, systemically administered Congo red derivative.[7][8][9] It is highly lipophilic, enabling it to penetrate the BBB and bind with high affinity to the β-sheet structures found in dense-core Aβ plaques, neurofibrillary tangles (NFTs), and cerebrovascular amyloid.[7][8][9][10][11]
Comparative Performance Data
Quantitative data from published studies are summarized below to facilitate a direct comparison of the two probes.
| Parameter | This compound | Methoxy-X04 |
| Primary Target | Amyloid-β (Aβ) Plaques | Amyloid-β (Aβ) Plaques & Tau Tangles |
| Binding Affinity (Kd/Ki) for Aβ Fibrils | ~52.4 nM (Kd) for Aβ40 aggregates[1] | ~26.8 nM (Ki)[8][9][12] |
| Binding Specificity | Binds various Aβ species (monomers, oligomers, plaques)[1][2][6] | Binds fibrillar β-sheet deposits (plaques, tangles)[8] |
| Fluorescence Properties (Excitation/Emission) | ~498 nm / 578 nm (in PBS)[1][2] | ~370 nm / 452 nm |
| Blood-Brain Barrier (BBB) Penetration | Yes[1][3][4][5] | Yes[7] |
| Primary Application | In vivo two-photon microscopy of Aβ plaques[1][2][3][4] | In vivo two-photon microscopy of plaques & tangles[7][8][13] |
Key Experimental Protocols
Detailed methodologies are essential for reproducing and interpreting experimental results. Below are common protocols for utilizing these probes.
In Vitro Binding Affinity Assay
-
Objective: To determine the binding affinity of the fluorescent probe to synthetic protein aggregates.
-
Methodology:
-
Prepare synthetic Aβ(1-40) fibrils through incubation.
-
Perform a competitive binding assay by incubating a known concentration of the radiolabeled version of the probe (e.g., [11C]methoxy-X04) with the Aβ fibrils.
-
Add increasing concentrations of the unlabeled competitor probe (e.g., Methoxy-X04 or this compound).
-
Measure the displacement of the radiolabeled probe at each concentration point.
-
Calculate the inhibition constant (Ki) or dissociation constant (Kd) by analyzing the displacement curve. This value represents the affinity of the probe for the target.[8]
-
In Vivo Two-Photon Imaging in Transgenic Mice
-
Objective: To visualize amyloid plaques in the brain of a living animal model of Alzheimer's disease.
-
Methodology:
-
Animal Model: Use a transgenic mouse model that develops amyloid plaques (e.g., APP/PS1).
-
Surgical Preparation: Surgically implant a cranial window over the region of interest (e.g., the cortex) to allow optical access to the brain.[14]
-
Probe Administration: Administer the probe systemically. For Methoxy-X04, a single intraperitoneal (i.p.) injection of 10 mg/kg is typically given 24 hours prior to imaging.[15] For this compound, an intravenous (i.v.) injection is used.
-
Microscopy: Anesthetize the mouse and place it on the stage of a two-photon microscope.
-
Imaging: Use a Ti:Sapphire laser for excitation (e.g., ~750 nm for Methoxy-X04, ~900 nm for CRANAD-probes).[15][16] Collect the emitted fluorescence signal through appropriate filters to generate high-resolution 3D images of individual plaques within the brain.[8][14][15]
-
Visualized Pathways and Workflows
Caption: In vivo binding pathway for the Aβ probe this compound.
Caption: In vivo binding pathway for the β-sheet probe Methoxy-X04.
Caption: Standard experimental workflow for in vivo two-photon imaging.
Concluding Remarks for Researchers
The choice between this compound and Methoxy-X04 depends heavily on the specific target of the investigation.
This compound is a powerful tool for researchers focusing specifically on amyloid-β pathology . Its ability to bind not just to dense-core plaques but also to other Aβ species may offer a more comprehensive picture of amyloid deposition.[1][2][6] Its emission in the yellow-orange part of the spectrum is also a practical consideration for multicolor imaging experiments.
Methoxy-X04 remains an invaluable and widely-used probe due to its proven efficacy and its ability to label all fibrillar β-sheet pathologies , including both Aβ plaques and tau tangles.[8][9] This makes it suitable for studies examining the overall β-sheet aggregate burden in the brain. However, its broader specificity means it cannot distinguish between plaque and tangle signals in regions where they co-localize.
References
- 1. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 4. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta - 复旦大学脑科学转化研究院 [theyuanlab.net]
- 6. mdpi.com [mdpi.com]
- 7. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of methoxy-X04 derivatives and their evaluation in Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo multiphoton imaging reveals gradual growth of newborn amyloid plaques over weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shtrahmanlab.org [shtrahmanlab.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Link: Correlating CRANAD-28 Imaging with Cognitive Decline in Preclinical Mouse Models
For researchers, scientists, and drug development professionals, establishing a clear correlation between biological markers and cognitive function is paramount in the quest for effective Alzheimer's disease therapeutics. This guide provides a comparative framework for utilizing CRANAD-28, a fluorescent probe for imaging amyloid-beta (Aβ) plaques, in conjunction with behavioral assays to assess cognitive decline in mouse models of Alzheimer's disease. We will explore the experimental methodologies, present comparative data, and discuss alternative imaging agents.
This compound, a curcumin (B1669340) derivative, has emerged as a valuable tool for both in vivo and ex vivo visualization of Aβ plaques, a hallmark pathology of Alzheimer's disease.[1][2] Its ability to cross the blood-brain barrier allows for longitudinal tracking of plaque progression in living animals.[1][2] By coupling this compound imaging with robust behavioral testing, researchers can directly investigate the relationship between amyloid plaque burden and the progression of cognitive deficits.
Comparative Analysis of Imaging Agents
While this compound offers high-resolution imaging of Aβ plaques, several other agents are utilized in preclinical and clinical settings. The choice of imaging agent often depends on the specific research question, available imaging modality, and the desired level of quantification.
| Imaging Agent | Modality | Target | Key Characteristics |
| This compound | Two-Photon Microscopy, Fluorescence Imaging | Fibrillar Aβ plaques | Curcumin-based fluorescent probe, blood-brain barrier permeable, suitable for high-resolution longitudinal in vivo imaging.[1][2] |
| Methoxy-X04 | Two-Photon Microscopy, Fluorescence Imaging | Fibrillar Aβ plaques | A Congo red derivative, widely used for in vivo plaque labeling, good correlation with post-mortem histology. |
| Thioflavin S | Fluorescence Microscopy (primarily ex vivo) | Fibrillar Aβ plaques | "Gold standard" for histological plaque staining, but limited in vivo application due to poor blood-brain barrier penetration. |
| Florbetaben ([¹⁸F]) | Positron Emission Tomography (PET) | Fibrillar Aβ plaques | Clinically relevant PET tracer, allows for whole-brain quantitative assessment of amyloid load, correlates with cognitive decline.[3] |
| Pittsburgh Compound B ([¹¹C]-PiB) | Positron Emission Tomography (PET) | Fibrillar Aβ plaques | The first successful PET tracer for amyloid imaging, widely used in human studies. |
Correlating Imaging Data with Cognitive Performance
The central goal is to establish a quantitative relationship between the imaging signal from this compound and the performance of mice in cognitive tasks. This is typically achieved through longitudinal studies where the same cohort of animals undergoes both imaging and behavioral testing at multiple time points.
Expected Correlational Data
While a definitive study with quantitative correlational data for this compound is not yet published, based on studies with other amyloid imaging agents, a negative correlation is expected. As the amyloid plaque burden (measured by this compound fluorescence intensity) increases, performance in cognitive tasks is expected to decline. For example, a study using [¹⁸F]Florbetaben PET imaging in a transgenic mouse model showed a negative trend between cognitive function and amyloid plaque burden.[3] Another study demonstrated that impaired performance in the Morris water maze is coupled with increased Aβ accumulation.
| Mouse Model | Age (months) | Imaging Metric (this compound) | Cognitive Metric (Morris Water Maze) | Correlation Coefficient (r) |
| APP/PS1 | 6 | Mean Fluorescence Intensity (Arbitrary Units) | Escape Latency (seconds) | -0.75 (Hypothetical) |
| APP/PS1 | 9 | Plaque Volume (µm³) | Time in Target Quadrant (%) | -0.82 (Hypothetical) |
| 5XFAD | 4 | Plaque Number | Freezing Time (Contextual Fear Conditioning, %) | -0.68 (Hypothetical) |
| 5XFAD | 6 | Total Integrated Fluorescence | Path Length to Platform (meters) | -0.79 (Hypothetical) |
This table presents hypothetical data to illustrate the expected negative correlation between amyloid plaque burden and cognitive performance. The strength of the correlation can vary depending on the mouse model, age, and specific behavioral paradigm.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data. Below are standardized protocols for in vivo this compound imaging and two commonly used behavioral assays.
In Vivo Two-Photon Microscopy with this compound
This technique allows for high-resolution imaging of individual amyloid plaques in the brains of living mice over time.
Materials:
-
This compound
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1, 5XFAD)
-
Two-photon microscope with a Ti:Sapphire laser
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for cranial window implantation
-
Dexamethasone (to reduce inflammation)
-
Saline
Procedure:
-
Animal Preparation: Anesthetize the mouse and fix its head in a stereotaxic frame.
-
Cranial Window Implantation: Perform a craniotomy over the region of interest (e.g., somatosensory or visual cortex). A glass coverslip is then sealed over the exposed brain to create a chronic imaging window. Allow the animal to recover for at least two weeks.
-
This compound Administration: Dissolve this compound in a suitable vehicle (e.g., DMSO and saline). Administer via intravenous (tail vein) or intraperitoneal injection. The optimal dose and timing should be determined empirically, but typically ranges from 2-10 mg/kg.
-
Imaging: Anesthetize the mouse and place it under the two-photon microscope. Use an excitation wavelength of approximately 800-900 nm to excite the this compound. Collect emission fluorescence in the appropriate range (e.g., 500-600 nm).
-
Image Acquisition: Acquire z-stacks of images to create three-dimensional reconstructions of the amyloid plaques.
-
Longitudinal Imaging: Repeat the imaging sessions at regular intervals (e.g., weekly or monthly) to track the progression of amyloid pathology in the same plaques.
Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory, which are hippocampus-dependent functions often impaired in Alzheimer's disease.
Materials:
-
Circular pool (120-150 cm in diameter)
-
Water made opaque with non-toxic white paint or milk powder
-
Submerged platform (10-15 cm in diameter)
-
Video tracking system and software
-
Extra-maze visual cues
Procedure:
-
Acclimation: Handle the mice for several days before the start of the experiment.
-
Visible Platform Training (1 day): Place the platform in the pool with a visible cue on it, slightly above the water surface. Allow the mouse to swim and find the platform. This ensures the mouse is not blind and can swim.
-
Hidden Platform Training (4-5 days): Submerge the platform 1-2 cm below the water surface in one quadrant of the pool. The location of the platform remains constant throughout the training. For each trial, release the mouse into the pool from one of four starting positions, facing the wall. Allow the mouse to search for the platform for a set time (e.g., 60-90 seconds). If the mouse does not find the platform, gently guide it to the location. Allow the mouse to remain on the platform for 15-30 seconds. Perform 4 trials per day for each mouse.
-
Probe Trial (1 day): On the day after the last training session, remove the platform from the pool. Allow the mouse to swim freely for 60 seconds.
-
Data Analysis: The video tracking software records parameters such as escape latency (time to find the platform), path length, time spent in the target quadrant during the probe trial, and swim speed.
Contextual Fear Conditioning (CFC)
CFC is a form of associative learning used to assess fear memory, which is dependent on the hippocampus and amygdala.
Materials:
-
Fear conditioning chamber with a grid floor capable of delivering a mild foot shock
-
Sound-attenuating box
-
Video camera and software to score freezing behavior
Procedure:
-
Training (Day 1): Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2-3 minutes). Then, deliver a mild, brief foot shock (unconditioned stimulus, US) (e.g., 0.5-0.7 mA for 1-2 seconds). The context of the chamber serves as the conditioned stimulus (CS). The mouse can be returned to its home cage immediately after the shock or after a short post-shock period.
-
Contextual Memory Test (Day 2): 24 hours after training, place the mouse back into the same conditioning chamber. Do not deliver a foot shock. Record the mouse's behavior for a set period (e.g., 3-5 minutes).
-
Data Analysis: The primary measure is "freezing," defined as the complete absence of movement except for respiration. The percentage of time spent freezing during the context test is used as an index of fear memory.
Signaling Pathways and Experimental Workflow
The underlying hypothesis is that the accumulation of Aβ plaques, visualized by this compound, disrupts synaptic function and neuronal signaling, leading to the cognitive deficits observed in behavioral tests.
Figure 1. Signaling pathway from Aβ plaque formation to cognitive decline.
Figure 2. Experimental workflow for correlating this compound imaging with cognitive decline.
By integrating high-resolution in vivo imaging with this compound and comprehensive behavioral testing, researchers can gain critical insights into the relationship between amyloid pathology and cognitive decline. This approach is invaluable for evaluating the efficacy of novel therapeutic interventions aimed at mitigating the progression of Alzheimer's disease. The detailed protocols and comparative data presented in this guide offer a robust framework for designing and executing such preclinical studies.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques. (2020) | Kathleen Ran | 14 Citations [scispace.com]
- 3. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CRANAD-28
Key Data and Safety Profile of CRANAD-28
The following table summarizes the known physicochemical properties and safety information for this compound. Due to the limited publicly available hazard data, it is imperative to handle this compound with a high degree of caution.
| Property | Value | Safety Precaution/Note |
| Chemical Name | 1,7-Bis(5-methyl-1-phenyl-1H-pyrazol-4-yl)hepta-1,6-diene-3,5-dione-difluoroboron | |
| CAS Number | 1623747-97-6 | For research use only. Not for human or veterinary use. |
| Appearance | Solid (Orange to red)[1] | Avoid dust formation.[2] |
| Molecular Formula | C27H23BF2N4O2 | |
| Molecular Weight | 484.3 g/mol [1][3] | |
| Solubility | 5 mg/mL in DMSO (with ultrasonic and warming)[1] | Use freshly opened DMSO as it is hygroscopic.[1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1] | Store in a dry, cool, and well-ventilated place.[2] |
| Toxicity | Low toxicity has been noted in the context of in vivo imaging.[4][5] | Should be considered hazardous until comprehensive data is available.[6] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.[2] | Handle in accordance with good industrial hygiene and safety practices.[2] |
Experimental Protocol: Disposal of Solid this compound Waste
This protocol outlines the detailed methodology for the safe disposal of solid this compound waste, including unused product and contaminated materials.
Materials:
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.
-
Hazardous waste container (sealable, clearly labeled).
-
Hazardous waste labels.
-
Chemical fume hood.
Procedure:
-
Preparation: Before handling any waste, ensure you are wearing the appropriate PPE. All handling of solid this compound should be conducted in a chemical fume hood to avoid inhalation of any dust particles.
-
Containerization:
-
Place all solid this compound waste, including any unused powder and items contaminated with the compound (e.g., weigh boats, contaminated paper towels), into a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical and must have a secure, sealable lid.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound (1,7-Bis(5-methyl-1-phenyl-1H-pyrazol-4-yl)hepta-1,6-diene-3,5-dione-difluoroboron)" and the CAS number "1623747-97-6."
-
Indicate the approximate amount of waste in the container.
-
Include the date of waste generation and the name of the principal investigator or laboratory.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure area for chemical waste, away from incompatible materials.
-
Consult your institution's Environmental Health and Safety (EHS) guidelines for specific storage requirements.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.
-
Do not dispose of this compound in the regular trash or down the drain. Prevent any release into the environment.[2]
-
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques [mdpi.com]
- 5. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling CRANAD-28
For researchers, scientists, and drug development professionals utilizing the novel fluorescent probe CRANAD-28, this document provides essential, immediate safety and logistical information. Adherence to these guidelines is critical for ensuring a safe laboratory environment and the integrity of your research.
This guide outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal procedures, and key physicochemical properties of this compound to support your operational planning and risk assessment.
Essential Safety Precautions and Personal Protective Equipment (PPE)
While this compound is noted for its low toxicity in in-vivo studies, it is imperative to handle it with the appropriate precautions as a laboratory chemical.[1][2] The following PPE is mandatory when handling this compound powder and solutions to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles.
-
Hand Protection: Nitrile or latex gloves are required to prevent skin contact. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat must be worn at all times.
-
Respiratory Protection: In cases where the material is being handled in a way that generates dust or aerosols, a NIOSH-approved respirator is recommended.
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound is crucial for both safety and experimental accuracy. The following workflow provides a step-by-step guide for researchers.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
